(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBFCGUIFHFYQK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87694-52-8 | |
| Record name | 87694-52-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide CAS 87694-52-8
Technical Monograph: (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide CAS: 87694-52-8[1]
Executive Summary: The Strategic Role of CAS 87694-52-8
This compound, commonly known as the Boc-L-Valine Weinreb Amide , is a high-value chiral building block in medicinal chemistry. Its primary utility lies in its ability to circumvent the "over-addition" problem inherent in the reaction of carboxylic acid derivatives with organometallic nucleophiles.[2]
By forming a stable, chelated five-membered tetrahedral intermediate upon reaction with Grignard or organolithium reagents, this compound allows for the precise, enantioselective synthesis of chiral
Chemical Identity & Physicochemical Properties
| Property | Specification |
| IUPAC Name | tert-Butyl (S)-(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate |
| Common Name | Boc-L-Valine Weinreb Amide; Boc-Val-N(OMe)Me |
| CAS Number | 87694-52-8 |
| Molecular Formula | C₁₂H₂₄N₂O₄ |
| Molecular Weight | 260.33 g/mol |
| Physical State | White to pale yellow low-melting solid or viscous oil |
| Melting Point | 34 – 37 °C (Low melting solid) |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc, THF; Insoluble in water |
| Chirality | L-isomer (S-configuration); Retains stereochemical integrity of L-Valine |
| Purity Standard | Typically ≥97% (HPLC/NMR) |
Mechanistic Principles: The "Weinreb Stability"
The synthetic power of CAS 87694-52-8 is derived from the Weinreb Chelation Model . Unlike esters or acid chlorides, which collapse to ketones that are more reactive than the starting material (leading to tertiary alcohols), the Weinreb amide forms a stable intermediate.
Mechanism of Nucleophilic Addition
When an organometallic reagent (R-M) attacks the carbonyl carbon, the metal atom (Mg or Li) is chelated by the amide oxygen and the methoxy oxygen. This forms a rigid, five-membered ring structure that is stable in the reaction mixture and does not collapse to the ketone until acidic hydrolysis occurs during workup.
Figure 1: The chelation mechanism preventing over-addition of nucleophiles.
Synthesis Protocol: Preparation from Boc-L-Valine
The synthesis of CAS 87694-52-8 is a standard peptide coupling reaction. The following protocol ensures high yield and retention of optical purity.
Reagents & Materials
-
Starting Material: Boc-L-Valine (1.0 equiv)
-
Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Coupling Agent: EDC·HCl (1.2 equiv) or HATU (1.1 equiv)
-
Additive: HOBt (1.2 equiv) (if using EDC)
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step Methodology
-
Activation:
-
Dissolve Boc-L-Valine (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.
-
Cool to 0°C in an ice bath.
-
Add DIPEA (30 mmol) followed by the coupling agent (EDC·HCl/HOBt or HATU). Stir for 15 minutes to activate the carboxylic acid.
-
-
Coupling:
-
Add N,O-Dimethylhydroxylamine hydrochloride (11 mmol) to the mixture.
-
Allow the reaction to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3]
-
-
Workup:
-
Dilute with DCM (50 mL).[3]
-
Wash 1: 1M HCl or 5% KHSO₄ (removes unreacted amine/base) – Critical for removing basic impurities.
-
Wash 2: Saturated NaHCO₃ (removes unreacted acid).
-
Wash 3: Brine (saturated NaCl).
-
Dry organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Yield: Typically 85–95%.
Figure 2: Synthesis workflow for CAS 87694-52-8.
Applications in Drug Development
CAS 87694-52-8 is a pivot point in the synthesis of complex pharmaceutical intermediates.
A. Synthesis of Chiral Ketones (Peptidyl Inhibitors)
Reaction with Grignard reagents (R-MgBr) yields chiral ketones. This is extensively used in synthesizing protease inhibitors (e.g., HIV, HCV, SARS-CoV-2 Mpro inhibitors) where the valine side chain (isopropyl group) is crucial for fitting into the S2 or S3 hydrophobic pockets of the enzyme.
-
Protocol Note: Use 2-3 equivalents of Grignard reagent at 0°C to -78°C. The reaction is generally clean, with no racemization if temperature is controlled.
B. Synthesis of Boc-L-Valinal (Aldehyde)
Reduction of CAS 87694-52-8 with Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H yields Boc-L-Valinal.
-
Significance: Boc-L-Valinal is a highly reactive aldehyde used in reductive aminations or Wittig reactions to extend the carbon chain while maintaining the amino acid chirality.
-
Advantage: Reduction of the Weinreb amide is superior to reducing the ester (which can over-reduce to the alcohol) or the acid chloride (which is unstable).
Quality Control & Safety
-
Handling: The compound is generally stable at room temperature but should be stored at 2–8°C for long-term stability. It is not hygroscopic but should be kept dry.
-
Safety: Standard PPE (gloves, goggles). May cause skin/eye irritation (H315/H319).
-
Analytical Check:
-
1H NMR (CDCl₃): Look for the characteristic N-OMe singlet (~3.7 ppm), N-Me singlet (~3.2 ppm), and the Valine isopropyl doublets (~0.9 ppm).
-
Optical Rotation: Specific rotation is negative (typically
to in CHCl₃ or MeOH), confirming the L-configuration.
-
References
-
Nahm, S.; Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Fehrentz, J. A.; Castro, B. (1983). "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-Aldehydes from Alpha-Amino Acids". Synthesis, 1983(8), 676–678. Link
-
Sigma-Aldrich. "Product Specification: Boc-N-Me-Val-OH / Weinreb Derivatives". Link
-
BenchChem. "Application of Boc-L-Valine in the Synthesis of Key Pharmaceutical Intermediates". Link
-
Fisher Scientific. "Safety Data Sheet: N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide". Link
Sources
- 1. N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. benchchem.com [benchchem.com]
Boc-L-Valine Weinreb amide chemical structure and properties
A Pivotal Chiral Synthon for Precision Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, Boc-L-Valine Weinreb Amide (CAS: 87694-52-8) stands as a critical "chiral gateway."[1] Unlike standard esters or acid chlorides, this specialized amide allows for the chemoselective synthesis of ketones and aldehydes without the risk of over-addition or racemization. Its utility is grounded in the formation of a stable metal-chelated intermediate, a property that drug development professionals leverage to construct complex pharmaceutical backbones with high enantiomeric purity.
This guide provides a comprehensive technical analysis of Boc-L-Valine Weinreb amide, detailing its physicochemical properties, a validated synthesis protocol, and the mechanistic logic driving its application in high-value organic synthesis.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
The structural integrity of Boc-L-Valine Weinreb amide combines the steric bulk of the tert-butoxycarbonyl (Boc) protecting group with the unique reactivity of the N-methoxy-N-methyl (Weinreb) functionality.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | tert-butyl N-[(2S)-1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl]carbamate |
| Common Name | Boc-L-Valine Weinreb Amide |
| CAS Number | 87694-52-8 |
| Molecular Formula | |
| Molecular Weight | 260.33 g/mol |
| Appearance | White to off-white crystalline powder (or viscous oil depending on purity) |
| Melting Point | Low melting solid (often reported as viscous oil; BP ~248°C) |
| Optical Rotation | |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water |
| Stability | Stable under standard storage (0-8°C); Hygroscopic |
Analyst Note: The dual protection/activation motif allows this molecule to serve as a stable storage form of the reactive valine acyl group, ready for functionalization into ketones or aldehydes upon demand.
Mechanistic Insight: The Chelation Control Model
The "magic" of the Weinreb amide lies in its refusal to react twice with nucleophiles. When a hard nucleophile (e.g., Grignard reagent,
In contrast, Boc-L-Valine Weinreb amide forms a stable 5-membered cyclic intermediate upon nucleophilic attack.
The Stability Mechanism
-
Nucleophilic Attack: The organometallic reagent attacks the carbonyl carbon.
-
Chelation: The metal cation (
or ) is tightly coordinated by both the carbonyl oxygen and the methoxy oxygen of the Weinreb group. -
Collapse Prevention: This chelation "locks" the tetrahedral intermediate, preventing the expulsion of the leaving group (
) until the reaction is quenched with acid.
Figure 1: The Weinreb Chelation Model preventing over-addition.
Validated Synthesis Protocol
While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The following protocol uses EDC/HOBt coupling, ensuring minimal racemization of the sensitive L-Valine chiral center.
Reagents:
-
Boc-L-Valine (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
HOBt (1.1 equiv)
-
Triethylamine (
) or DIPEA (2.5 equiv) -
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Activation:
-
Dissolve Boc-L-Valine in anhydrous DCM (0.1 M concentration) in a round-bottom flask under nitrogen.
-
Cool to 0°C in an ice bath.
-
Add HOBt and EDC·HCl. Stir for 15 minutes to generate the active ester.
-
-
Coupling:
-
Add N,O-Dimethylhydroxylamine hydrochloride to the mixture.
-
Dropwise add
(or DIPEA). Note: The solution may become slightly cloudy. -
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
-
Workup (Self-Validating Step):
-
Dilute with excess DCM.
-
Acid Wash: Wash with 1N HCl (removes unreacted amine and DIPEA).
-
Base Wash: Wash with saturated
(removes unreacted Boc-Valine and HOBt). -
Brine Wash: Wash with saturated NaCl (removes water).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Typically obtained as a pure oil/solid. If necessary, purify via flash column chromatography (Hexanes:EtOAc, 3:1).
-
Figure 2: Step-by-step synthesis workflow for Boc-L-Valine Weinreb Amide.
Synthetic Utility & Applications
The Boc-L-Valine Weinreb amide is primarily used to synthesize chiral ketones and aldehydes , serving as a scaffold for amino acid-derived drugs (e.g., protease inhibitors).
A. Synthesis of Chiral Ketones (Grignard/Lithium Addition)
This is the most common application. The reaction preserves the stereochemistry at the
-
Reagent:
or (e.g., Phenylmagnesium bromide). -
Conditions: THF, 0°C to RT.
-
Outcome: Exclusive formation of Boc-L-Valyl-Ketone.
-
Key Advantage: No racemization if temperature is controlled; no tertiary alcohol byproducts.
B. Synthesis of Chiral Aldehydes (Reduction)
Converting carboxylic acids to aldehydes is notoriously difficult. The Weinreb amide offers a reliable reduction pathway.
-
Reagent: Lithium Aluminum Hydride (
) or DIBAL-H. -
Conditions: THF, -78°C.
-
Mechanism: The hydride attacks to form the stable chelate; hydrolysis releases the aldehyde.
Quality Control & Analysis
To ensure the integrity of the synthon before using it in complex steps, verify the following:
-
1H NMR (CDCl3):
- 1.44 (s, 9H, Boc group)
- 3.20 (s, 3H, N-Me )
- 3.75 (s, 3H, O-Me )
- 0.90-1.00 (d, 6H, Valine methyls)
-
Look for the absence of the carboxylic acid proton (
> 10 ppm) to confirm coupling.
-
Chiral HPLC:
References
-
Nahm, S.; Weinreb, S. M. (1981).[9] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Fehrentz, J. A.; Castro, B. (1983). "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids". Synthesis, 1983(8), 676–678. Link
-
Sigma-Aldrich. "N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide Product Specification". Link
-
BenchChem. "Boc-L-Valine: A Comprehensive Technical Guide". Link
-
Organic Syntheses. "Synthesis of Weinreb Amides and Ketones". Org.[3] Synth.Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-L-Valine | CAS#:13734-41-3 | Chemsrc [chemsrc.com]
- 6. N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Technical Monograph: Boc-Val-N(OMe)Me (Boc-Valine Weinreb Amide)
[1][2]
Executive Summary
Boc-Val-N(OMe)Me (N-tert-Butoxycarbonyl-L-valine-N-methoxy-N-methylamide) serves as a linchpin intermediate in the synthesis of complex peptidomimetics, viral protease inhibitors, and chiral ketones.[1][2] As a Weinreb amide , its primary utility lies in its unique reactivity profile: it accepts nucleophilic addition from organometallic reagents (Grignard, organolithium) to form ketones, or hydride reduction to form aldehydes, without the risk of over-addition or over-reduction that plagues standard esters or acid chlorides.[3][4]
This guide details the physicochemical properties, synthesis, and application of Boc-Val-N(OMe)Me, designed for researchers requiring high-fidelity protocols and mechanistic understanding.[1][2]
Physicochemical Profile
The following data characterizes the L-isomer, which is the standard chiral building block for bioactive compounds.
| Property | Specification |
| IUPAC Name | tert-Butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate |
| Common Name | Boc-L-Valine Weinreb Amide |
| CAS Number | 87694-52-8 |
| Molecular Formula | |
| Molecular Weight | 260.33 g/mol |
| Physical State | White to off-white crystalline powder or low-melting solid |
| Melting Point | 34°C – 37°C |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in Water |
| Storage | 2–8°C (Hygroscopic; store under inert gas) |
Mechanistic Insight: The Weinreb Chelation Model
The synthetic power of Boc-Val-N(OMe)Me is derived from the "Weinreb Chelation Model."[1][2] Unlike standard amides, the N-methoxy-N-methyl moiety allows for the formation of a stable 5-membered cyclic intermediate upon reaction with a metal nucleophile (
Why This Matters
-
Prevention of Over-Addition: The stable chelate prevents the collapse of the tetrahedral intermediate during the reaction. The ketone is only liberated after acidic hydrolysis during workup.
-
Chiral Integrity: The mild conditions required for Weinreb amide formation and subsequent reaction preserve the stereocenter at the
-position of the Valine residue.
Figure 1: The Weinreb Chelation Model preventing double addition of nucleophiles.[2]
Synthesis Protocol
Objective: Preparation of Boc-Val-N(OMe)Me from Boc-L-Valine. Scale: 10 mmol basis.
Reagents
-
Starting Material: Boc-L-Val-OH (2.17 g, 10 mmol)
-
Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol)[1][2]
-
Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (2.11 g, 11 mmol)[1][2]
-
Additive: HOBt (Hydroxybenzotriazole) (1.49 g, 11 mmol) – Prevents racemization and accelerates coupling.[2]
-
Base: NMM (N-methylmorpholine) or DIPEA (Diisopropylethylamine) (2.5 mL, ~22 mmol)[1][2]
-
Solvent: Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Methodology
-
Activation:
-
Dissolve Boc-L-Val-OH in 50 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
-
Cool the solution to 0°C (ice bath).
-
Add HOBt and EDC·HCl. Stir for 15 minutes to generate the active ester.
-
-
Coupling:
-
Add N,O-Dimethylhydroxylamine hydrochloride.[2]
-
Add NMM dropwise. Critical: Maintain temperature at 0°C during addition to suppress potential side reactions.
-
Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.
-
-
Workup (Self-Validating Purification):
-
Acid Wash: Wash organic layer with 1N HCl (3 x 20 mL).[2] Purpose: Removes unreacted amine and EDC byproducts.[2]
-
Base Wash: Wash with saturated NaHCO₃ (3 x 20 mL).[2] Purpose: Removes unreacted Boc-Val-OH and HOBt.
-
Brine Wash: Wash with saturated NaCl (1 x 20 mL).[2] Purpose: Removes residual water.[1][2]
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Result:
-
The product usually solidifies upon drying or standing. If oil persists, triturating with cold hexane often induces crystallization.
-
Quality Control & Validation
To ensure the integrity of the intermediate before proceeding to costly organometallic steps, verify the following:
-
TLC: (EtOAc/Hexane 1:1)
. Stain with Ninhydrin (after Boc deprotection on plate) or PMA.[2] -
1H NMR (CDCl₃, 400 MHz):
Applications in Drug Discovery[2][6][9]
Boc-Val-N(OMe)Me is a "divergent intermediate."[1][2] It allows a single batch of chiral material to be split into multiple pathways for structure-activity relationship (SAR) studies.[1][2]
Pathway A: Synthesis of Peptide Aldehydes (Protease Inhibitors)
Reaction with Lithium Aluminum Hydride (LiAlH₄) reduces the Weinreb amide to the aldehyde (Boc-Val-CHO).[1][2]
-
Relevance: Critical for synthesizing calpain inhibitors and proteasome inhibitors (e.g., Bortezomib analogs).
Pathway B: Synthesis of Peptide Ketones
Reaction with Grignard Reagents (R-MgBr) yields Boc-Val-COR.[1][2]
-
Relevance: Used to generate statine analogs or hydroxyethylene isosteres found in HIV protease inhibitors.
Figure 2: Divergent synthetic pathways utilizing Boc-Val-N(OMe)Me as a core scaffold.[1][2]
References
-
Nahm, S., & Weinreb, S. M. (1981).[3][5][6][7][8] N-methoxy-N-methylamides as effective acylating agents.[1][2][9][7] Tetrahedron Letters, 22(39), 3815–3818. [1][2][7]
-
Fehrentz, J. A., & Castro, B. (1983).[6] An efficient synthesis of optically active
-(t-butoxycarbonylamino)-aldehydes from -amino acids.[1][2] Synthesis, 1983(08), 676–678. -
Thermo Scientific Chemicals. (n.d.). N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide Product Page.[1][2][10] Fisher Scientific.[10] [1][2]
-
PubChem. (n.d.). Compound Summary: N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide.[1][2][11][10] National Library of Medicine. [1][2]
Sources
- 1. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 45170-31-8: boc-N-methyl-L-valine | CymitQuimica [cymitquimica.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Weinreb_ketone_synthesis [chemeurope.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. N-(tert-Butoxycarbonyl)-L-valine N′-methoxy-N′-methylamide, CAS 87694-52-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Guide: Boc-Protected Valine Weinreb Amide
Identity, Synthesis, and Applications in Chiral Pool Chemistry
Executive Summary
The Boc-protected valine Weinreb amide is a pivotal intermediate in medicinal chemistry, serving as a stable "linchpin" between the chiral pool of amino acids and complex peptidyl ketones or aldehydes. Its structural specificity—defined by the N-methoxy-N-methylamide moiety—allows for the nucleophilic addition of organometallics without the risk of over-addition, a common failure mode in standard ester or acid chloride chemistry.[1]
This guide provides a definitive technical reference for this compound, establishing its nomenclature, mechanistic behavior, synthesis protocols, and downstream applications in drug development.[1]
Part 1: Nomenclature & Identification
Precision in nomenclature is critical when sourcing or documenting this compound, particularly to distinguish it from the free acid (Boc-Val-OH) or the primary amide (Boc-Val-NH₂).[1][2][3]
Synonyms and Identifiers Table
| Category | Primary Identifier / Synonym | Notes |
| Common Name | Boc-L-Val-Weinreb amide | Widely used in lab notebooks and shorthand.[1][2] |
| IUPAC Name | tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate | The definitive systematic name.[1][2][3][4] |
| Chemical Formula | Boc-Val-N(OMe)Me | Standard semi-structural abbreviation.[1][2][3] |
| CAS Number | 87694-52-8 | Specific to the (S)-enantiomer (L-valine derived).[1][2][3] |
| Alternative CAS | 115913-75-0 | Less common registry; often refers to generic or unspecified stereochemistry.[1][2][3] |
| SMILES | CC(C)OC(C)(C)C)C(=O)N(C)OC | Useful for chemoinformatics databases.[1][2][3][5][6][7] |
| Molecular Weight | 260.33 g/mol | |
| Physical State | White to off-white solid / Low-melting solid | MP: ~34–37 °C. |
Structural Disambiguation
-
vs. Boc-Val-OH (CAS 13734-41-3): The precursor acid.[1][2] Lacks the N-methoxy-N-methyl group.[1][3]
-
vs. Boc-Val-NH₂ (CAS 35150-08-4): The primary amide.[1][2] Unsuitable for ketone synthesis via Grignard addition (leads to complex mixtures).[1][2][3]
Part 2: Structural Mechanics (The Weinreb Chelation Model)
The utility of Boc-Val-Weinreb amide stems entirely from its ability to form a stable transition state.[1][2][3] Unlike esters, which collapse to ketones that are more reactive than the starting material (leading to tertiary alcohols), the Weinreb amide forms a stable 5-membered chelate.[1][2]
Mechanism of Action
Upon addition of an organometallic reagent (R-M, where M = Mg, Li), the metal atom coordinates between the carbonyl oxygen and the methoxy oxygen.[2] This "anchors" the tetrahedral intermediate, preventing the expulsion of the leaving group until the reaction is quenched with acid.
Figure 1: The Weinreb Chelation Model preventing over-addition of nucleophiles.[1][2][3]
Part 3: Synthesis Protocols
While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] Two primary methods exist: standard carbodiimide coupling and the mixed anhydride method.[3]
Method A: EDC/HOBt Coupling (Standard)
This method is preferred for maintaining chiral purity (low risk of racemization).[1][2][3]
Reagents:
Protocol:
-
Dissolution: Dissolve Boc-L-Valine in DCM (0.1 M concentration) at 0 °C.
-
Activation: Add HOBt and EDC·HCl. Stir for 15 minutes to form the active ester.
-
Amine Addition: Add N,O-Dimethylhydroxylamine HCl followed by dropwise addition of DIPEA.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Wash with 1N HCl (remove unreacted amine/EDC), sat. NaHCO₃ (remove unreacted acid), and brine.[1][2][3]
-
Purification: Dry over MgSO₄. Recrystallize from Hexanes/EtOAc if necessary (though often obtained as a clean oil/solid).[1][2][3]
Method B: Mixed Anhydride (Scale-Up)
Faster and cheaper, but requires strict temperature control to prevent racemization.[1][2][3]
Protocol:
-
Dissolve Boc-L-Valine in THF/NMM at -15 °C.
-
Stir for 15 mins to form the mixed anhydride.
-
Add N,O-Dimethylhydroxylamine HCl (pre-neutralized with NMM) in one portion.
-
Critical: Maintain < -10 °C for the first hour, then warm to RT.
Figure 2: Standard EDC/HOBt coupling workflow for Boc-Val-Weinreb Amide synthesis.
Part 4: Applications in Drug Development
The Boc-Val-Weinreb amide is a high-value intermediate for synthesizing protease inhibitors (e.g., HIV, HCV, COVID-19 Mpro inhibitors) where a specific chiral ketone pharmacophore is required.[1][2]
Synthesis of Peptidyl Ketones (Grignard/Lithium Route)[1][2][3]
-
Utility: Introduces non-natural side chains (e.g., phenyl, trifluoromethyl) while preserving the L-valine stereocenter.[1][2]
-
Note: If R is bulky (e.g., tert-butyl), the reaction may be slow.[1][2] Lithium reagents (R-Li) are more aggressive and preferred for hindered systems.[1][2][3]
Synthesis of Chiral Aldehydes (Reduction)
-
Reaction: Boc-Val-N(OMe)Me + LiAlH₄ (or DIBAL-H) → Boc-Val-CHO
-
Utility: Aldehydes are unstable and prone to racemization.[2][3] The Weinreb amide allows for storage of the "masked" aldehyde, which can be reduced immediately prior to use (e.g., for reductive amination or Wittig reactions).[2]
Comparison of Coupling Efficiency
| Reagent Type | Target Product | Risk Profile | Recommendation |
| Grignard (R-MgX) | Ketone | Low (Chelation prevents over-addition) | Standard choice for aryl/alkyl ketones.[1][2][3] |
| Organolithium (R-Li) | Ketone | Moderate (Higher basicity may deprotonate NH) | Use excess reagent (2.2 equiv) to account for NH proton.[1][2][3] |
| Hydride (LiAlH₄) | Aldehyde | Low (Stops at aldehyde stage) | Superior to reducing esters (which go to alcohols).[1][2][3] |
References
-
Nahm, S.; Weinreb, S. M. (1981).[2][3][8] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1][2] [1][2][3]
-
Fehrentz, J. A.; Castro, B. (1983).[2][3] "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids". Synthesis, 1983(8), 676–678.[1][2]
-
PubChem Compound Summary. (2024). "Boc-L-valine N-methoxy-N-methylamide (CID 10083961)".[1][2][3][4] National Center for Biotechnology Information.[2][3] [1][2][3]
-
Organic Syntheses. (2006).[1][2][3] "Preparation of Weinreb Amides". Org.[2][3][4][9][10] Synth. Coll. Vol. 10, p.207. [1][2][3]
-
Thermo Scientific Chemicals. (2024).[2][3][4] "N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide Product Specification". [1][2][3]
Sources
- 1. N-Boc-L-valine | 13734-41-3 [chemicalbook.com]
- 2. Boc-Pro-N(Me)Val-OMe | C17H30N2O5 | CID 14464931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Boc-N-Me-Val-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Boc-L-valine amide | C10H20N2O3 | CID 11241393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 45170-31-8: boc-N-methyl-L-valine | CymitQuimica [cymitquimica.com]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 9. Weinreb Ketone Synthesis [organic-chemistry.org]
- 10. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
Solubility Profile of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide in Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide, a derivative of the non-proteinogenic amino acid L-tert-leucine, incorporates both a tert-butyloxycarbonyl (Boc) protecting group and a Weinreb amide functionality. Understanding its solubility in various organic solvents is critical for its application in peptide synthesis and drug development, impacting reaction conditions, purification strategies, and formulation development.[1][] This guide provides a comprehensive analysis of the molecular features influencing the solubility of this compound, a predictive assessment of its behavior in common organic solvents, and a detailed experimental protocol for its quantitative determination.
Introduction: The Significance of Solubility in Synthesis and Development
The solubility of a chemical entity is a fundamental physical property that dictates its utility in a laboratory and industrial setting. For a compound like this compound, which serves as a valuable building block, its solubility profile governs the choice of solvents for chemical reactions, extractions, and chromatographic purification.[3] In the context of pharmaceutical development, poor solubility can hinder formulation and bioavailability, making a thorough understanding of this parameter essential from the earliest stages of research.[1]
The subject of this guide, this compound, possesses a unique combination of structural motifs:
-
A Boc-Protected Amine: The bulky and hydrophobic tert-butyl group of the Boc moiety significantly influences the molecule's interaction with solvents, generally increasing its affinity for non-polar environments.[4][5]
-
A Weinreb Amide: The N-methoxy-N-methylamide functionality is a key feature, known for its stability and utility in the synthesis of ketones and aldehydes.[6][7] Its polarity is expected to be lower than that of a corresponding carboxylic acid.
-
A Chiral Center and a Bulky Side Chain: The (S)-configuration and the tert-butyl group of the parent amino acid contribute to the overall steric bulk and hydrophobicity of the molecule.[4]
This guide will deconstruct the interplay of these features to provide a scientifically grounded approach to understanding and determining the solubility of this important synthetic intermediate.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[8] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is a composite of its constituent parts.
Caption: Logical relationships influencing the solubility of the target compound.
The Role of Hydrophobic Moieties
The presence of two tert-butyl groups—one in the Boc protector and one in the amino acid side chain—renders a significant portion of the molecule non-polar and lipophilic. This characteristic strongly suggests a favorable interaction with non-polar and moderately polar aprotic solvents. It is anticipated that solvents like dichloromethane, chloroform, and tetrahydrofuran (THF) will be effective at dissolving this compound.[4]
The Contribution of Polar Functionalities
The carbamate and the Weinreb amide functionalities introduce polar character through their carbonyl and nitrogen-oxygen bonds. These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors. This suggests that the compound will not be entirely insoluble in more polar solvents. However, the absence of a hydrogen bond donor (like an N-H proton in a primary or secondary amide) and the steric hindrance from the bulky groups will likely limit its solubility in polar protic solvents such as water, methanol, and ethanol.[9]
Predictive Qualitative Solubility Assessment
Based on the structural analysis, a qualitative prediction of solubility in common organic solvents is presented in Table 1. It is crucial to recognize that these are predictions; experimental verification is paramount.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane, Chloroform | High | Non-polar nature aligns with the hydrophobic character of the two tert-butyl groups. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | Moderate polarity and ability to accept hydrogen bonds are compatible with the solute. |
| Aromatic | Toluene | Moderate | The non-polar character of toluene will interact favorably with the hydrophobic regions. |
| Ketones | Acetone | Moderate to Low | The polarity of the ketone may be less compatible with the significant non-polar character of the solute. |
| Esters | Ethyl Acetate | Moderate | Balances polar and non-polar characteristics. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Moderate to Low | The high polarity of these solvents may not be optimal for solvating the large non-polar moieties. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low | The strong hydrogen-bonding network of protic solvents is less favorable for this sterically hindered molecule that lacks hydrogen bond donors. |
| Alkanes | Hexanes, Heptane | Very Low | The small polarity from the amide and carbamate is sufficient to limit solubility in highly non-polar alkanes. |
Experimental Protocol for Quantitative Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[8]
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical or HPLC grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typically recommended.[8][10] It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of solid from the liquid phase, centrifuge the vials.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any fine particulate matter.[8]
-
-
Quantification via HPLC:
-
Prepare a series of standard solutions of the compound in a suitable solvent (one in which it is highly soluble, like dichloromethane or THF) at known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration.
-
Dilute the filtered saturated solutions with a suitable solvent to bring their concentration within the range of the calibration curve.
-
Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature.[8]
-
Data Presentation
The quantitative results should be compiled into a clear and organized format to facilitate comparison and analysis.
Table 2: Template for Experimental Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Dichloromethane | 25 | HPLC | ||
| Tetrahydrofuran | 25 | HPLC | ||
| Toluene | 25 | HPLC | ||
| Ethyl Acetate | 25 | HPLC | ||
| Acetone | 25 | HPLC | ||
| Acetonitrile | 25 | HPLC | ||
| Methanol | 25 | HPLC | ||
| Add other solvents as tested |
Conclusion
While pre-existing, published quantitative data on the solubility of this compound is scarce, a thorough understanding of its molecular structure allows for a robust predictive assessment. The compound's significant hydrophobic character, conferred by two tert-butyl groups, suggests high solubility in non-polar to moderately polar aprotic solvents. Experimental verification remains the gold standard, and the detailed shake-flask protocol provided in this guide offers a reliable method for generating precise and accurate solubility data. Such data is invaluable for optimizing synthetic protocols, developing effective purification strategies, and advancing drug development programs that utilize this versatile chemical building block.
References
- Benchchem. General Experimental Protocol for Determining Solubility. Benchchem. Accessed February 2026.
- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed February 2026.
- Unknown. Predicting drug solubility in organic solvents mixtures. Accessed February 2026.
- World Health Organization. Annex 4. World Health Organization (WHO). Accessed February 2026.
- Unknown. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Accessed February 2026.
- Advanced ChemBlocks. N-Boc-L-leucine n'-methoxy-N'-methylamide 97.00%. Advanced ChemBlocks. Accessed February 2026.
- Unknown. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Accessed February 2026.
- Unknown. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Accessed February 2026.
- CymitQuimica. CAS 62965-35-9: boc-L-tert-leucine. CymitQuimica. Accessed February 2026.
- Sigma-Aldrich. Boc-Tle-OH = 99.0 T 62965-35-9. Sigma-Aldrich. Accessed February 2026.
- Sawatzki, P., et al. 2(S)-N-tert-Butoxycarbonylamino-N-methoxy-N-methylbutanamide. Acta Crystallographica Section E: Crystallographic Communications, 58(Pt 12), o1415–o1417. Accessed February 2026.
- Santa Cruz Biotechnology. N-(tert-Butoxycarbonyl)-L-leucine N′-methoxy-N′-methylamide, CAS 87694-50-6. Santa Cruz Biotechnology. Accessed February 2026.
- Unknown. Weinreb amide workup extraction issues. Reddit. Accessed February 2026.
- Unknown. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. Accessed February 2026.
- Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Accessed February 2026.
- Unknown. Recent Developments in Weinreb Synthesis and their Applications. Accessed February 2026.
- Unknown. Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemSpider Synthetic Pages. Accessed February 2026.
- Unknown. N-Boc-L-tert-Leucine - Product Data Sheet. Accessed February 2026.
- Khalid, M. H. M., et al. Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Accessed February 2026.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed February 2026.
Sources
- 1. research.unipd.it [research.unipd.it]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. who.int [who.int]
Technical Guide: Boc-Valine Weinreb Amide vs. Boc-Valine Methyl Ester in Synthetic Strategy
[1]
Executive Summary
In the synthesis of bioactive peptides and peptidomimetics, the choice of C-terminal activation determines the downstream chemical space available to the medicinal chemist. While Boc-Valine Methyl Ester (Boc-Val-OMe) serves as a standard, cost-effective intermediate for peptide coupling and full reduction to alcohols, it fails in chemoselective nucleophilic additions.[1]
Boc-Valine Weinreb Amide (Boc-Val-N(OMe)Me) is the superior, albeit more expensive, scaffold for synthesizing peptide aldehydes (proteasome inhibitors) and peptide ketones (transition-state analogue inhibitors).[1] Its utility relies on the formation of a stable metal-chelated intermediate that prevents the "over-addition" inherent to ester chemistry.
This guide details the mechanistic divergence, synthetic protocols, and decision-making frameworks for these two critical intermediates.
Part 1: Structural & Mechanistic Fundamentals
The core difference between these two species lies in their interaction with nucleophiles (R-M) and the stability of the resulting tetrahedral intermediate.[2]
The Ester Problem: Over-Addition
When a Grignard reagent (
-
A tetrahedral intermediate forms but is unstable.[2]
-
The intermediate collapses, expelling the methoxide leaving group (
) to form a ketone . -
Critical Failure Point: The resulting ketone is more electrophilic than the starting ester. A second equivalent of nucleophile immediately attacks the ketone.
-
Result: Formation of a tertiary alcohol (undesired double addition).[5]
The Weinreb Solution: The Chelation Model
When a nucleophile attacks Boc-Val-N(OMe)Me :
-
The metal cation (
or ) is chelated by both the carbonyl oxygen and the methoxy oxygen of the amide. -
Stability: This 5-membered cyclic intermediate is stable in the reaction mixture and does not collapse to the ketone.
-
Controlled Release: The ketone is only revealed upon acidic hydrolysis (quenching), at which point the nucleophile is destroyed.
-
Result: Clean mono-addition to form a ketone (or aldehyde if reducing with
).
Mechanistic Visualization
The following diagram contrasts the reaction pathways, highlighting the stability of the Weinreb intermediate.
Caption: Mechanistic divergence showing the uncontrolled collapse of the ester intermediate versus the stable chelation of the Weinreb amide.
Part 2: Reactivity Profiles & Comparative Data
Transformation Matrix
This table summarizes the outcome of reacting both species with common reagents used in drug synthesis.
| Reagent | Boc-Val-OMe (Ester) | Boc-Val-N(OMe)Me (Weinreb) | Mechanistic Note |
| Grignard (RMgBr) | Tertiary Alcohol (Major) | Ketone (Major) | Weinreb prevents double addition via chelation.[1] |
| LiAlH₄ (Excess) | Primary Alcohol | Aldehyde | Weinreb reduces to aldehyde (Fehrentz-Castro).[1] |
| DIBAL-H | Aldehyde (Low Temp/Strict Control) | Aldehyde | Esters require -78°C; Weinreb is more robust.[1] |
| Hydrolysis (LiOH) | Boc-Val-OH (Fast) | Boc-Val-OH (Slow) | Weinreb amides are sterically hindered; harder to hydrolyze.[1] |
| Peptide Coupling | Good (after hydrolysis) | Poor | Weinreb amine is a poor nucleophile; not used for coupling. |
Racemization Risks
-
Esters: Prone to
-proton abstraction by strong bases, leading to racemization.[1] -
Weinreb Amides: Generally resistant to racemization during nucleophilic attack. However, synthesis of the Weinreb amide from the carboxylic acid requires care. Using urethane protection (Boc) significantly mitigates the risk of oxazolone formation compared to amide protection (e.g., Acetyl), preserving chiral integrity [1].
Part 3: Experimental Protocols
Protocol A: Synthesis of Boc-Val-Weinreb Amide
Target: Conversion of Boc-Val-OH to Boc-Val-N(OMe)Me via EDC coupling.[1]
Reagents:
-
Boc-L-Valine (1.0 equiv)[1]
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)[1]
-
HOBt (1.1 equiv) or Oxyma[1]
-
DIPEA (3.0 equiv)[1]
-
DCM (Solvent)
Step-by-Step:
-
Dissolution: Dissolve Boc-Val-OH in DCM (0.2 M) at 0°C.
-
Activation: Add HOBt and EDC·HCl. Stir for 15 minutes to form the active ester.
-
Coupling: Add N,O-Dimethylhydroxylamine·HCl followed by dropwise addition of DIPEA.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl (remove unreacted amine/DIPEA), sat. NaHCO₃ (remove unreacted acid), and Brine.
-
Yield: Typically >90% yield as a clear oil or white solid.
Protocol B: Chemoselective Ketone Synthesis (Grignard)
Target: Conversion of Boc-Val-Weinreb Amide to Boc-Val-Phenyl Ketone.[1]
Reagents:
-
Boc-Val-N(OMe)Me (1.0 equiv)[1]
-
Phenylmagnesium Bromide (3.0 equiv, 1M in THF)
Step-by-Step:
-
Setup: Flame-dry flask under Argon. Dissolve Weinreb amide in THF (0.1 M). Cool to 0°C (or -78°C for very sensitive substrates).[1]
-
Addition: Add PhMgBr dropwise. Note: 1st equiv acts as a base if NH protons are present, but Boc-Val has an NH.[1] Use excess Grignard.
-
Chelation: Stir for 1–2 hours. The reaction stops at the tetrahedral intermediate.
-
Quench (Critical): Pour mixture into cold 1N HCl or sat. NH₄Cl.[6] This step hydrolyzes the intermediate to the ketone.[9]
-
Purification: Extract with EtOAc. The product is the ketone, not the tertiary alcohol.
Part 4: Strategic Selection in Drug Design
The choice between these intermediates is a strategic decision based on the target pharmacophore.
Decision Logic
-
Use Methyl Ester if:
-
Target is a peptide acid (via hydrolysis).
-
Target is a primary alcohol (via reduction).
-
Cost is the primary constraint (MeOH is cheaper than HN(OMe)Me).
-
-
Use Weinreb Amide if:
-
Target is a Peptide Aldehyde (e.g., MG132 analogs, Proteasome inhibitors).
-
Target is a Peptide Ketone (e.g., fluoromethyl ketones, warheads).
-
You need to introduce a complex carbon skeleton via C-C bond formation.[5]
-
Application Workflow Diagram
Caption: Strategic workflow for selecting the ester vs. Weinreb amide based on the desired medicinal chemistry target.
References
-
Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents.[1][2][3] Tetrahedron Letters, 22(39), 3815-3818.[1] [1][3]
-
Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from amino acids.[1] Synthesis, 1983(08), 676-678.[1]
-
BenchChem. (2025).[6][7] Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.[10][11] Organic Chemistry Portal.
-
Master Organic Chemistry. (2015). Reaction of Grignard Reagents With Esters. Master Organic Chemistry.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 11. Weinreb Ketone Synthesis [organic-chemistry.org]
Navigating the Synthesis and Application of Boc-L-Val-N(OMe)Me: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of Boc-L-Val-N(OMe)Me in Medicinal Chemistry
In the landscape of drug discovery, the precise and controlled synthesis of complex organic molecules is paramount. Among the versatile tools available to medicinal chemists, N-(tert-butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, commonly known as Boc-L-Val-N(OMe)Me, has emerged as a significant chiral building block. This compound synergistically combines the steric and chiral features of the amino acid L-valine with the unique reactivity of a Weinreb amide.
The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality, which can be readily removed under acidic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[1][] The true synthetic power of this molecule, however, lies in its N-methoxy-N'-methylamide (Weinreb amide) moiety. This functional group is renowned for its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate.[3] This intermediate resists the common problem of over-addition, and upon acidic workup, reliably yields a ketone.[3] This controlled reactivity makes Weinreb amides exceptionally valuable in the construction of complex carbon skeletons.
This guide will provide a detailed examination of Boc-L-Val-N(OMe)Me, from its fundamental chemical properties and safety considerations to its practical applications in synthetic workflows.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Boc-L-Val-N(OMe)Me is essential for its effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₂O₄ |
| Molecular Weight | 260.33 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in a range of organic solvents |
Safety Data and Handling: A Composite Approach
Hazard Identification and Precautionary Measures:
-
General Handling: As with any chemical reagent, it is recommended to handle Boc-L-Val-N(OMe)Me in a well-ventilated area, preferably a fume hood.[4] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[4]
-
Inhalation: May cause respiratory tract irritation.[4] Avoid breathing dust.
-
Skin Contact: May cause skin irritation.[4] In case of contact, wash thoroughly with soap and water.
-
Eye Contact: May cause eye irritation.[4] In case of contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Ingestion: May be harmful if swallowed.[4]
-
Fire and Explosion Hazards: The material is likely combustible but not readily ignitable. In case of a fire, use carbon dioxide, dry chemical powder, or appropriate foam.[4] Firefighters should wear self-contained breathing apparatus.[4]
-
Stability and Reactivity: The compound is expected to be stable under normal storage conditions. However, it is incompatible with strong oxidizing agents. Hazardous decomposition products may include carbon oxides and nitrogen oxides.[4]
Spill and Disposal Procedures:
In the event of a spill, avoid generating dust.[5] The spilled material should be carefully swept up and placed in a sealed container for disposal.[5] Disposal should be in accordance with local, state, and federal regulations.
Synthesis of Boc-L-Val-N(OMe)Me: A Step-by-Step Protocol
The synthesis of Boc-L-Val-N(OMe)Me is typically achieved through the coupling of Boc-L-valine with N,O-dimethylhydroxylamine hydrochloride. This process involves the activation of the carboxylic acid of Boc-L-valine, followed by nucleophilic attack from the hydroxylamine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-L-valine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Activation: To the stirred solution, add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Addition of Hydroxylamine: In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (1.5 equivalents) in DCM.
-
Coupling Reaction: Add the neutralized hydroxylamine solution to the activated Boc-L-valine solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC was used). Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Reaction pathway for Weinreb ketone synthesis.
Elaboration in Peptide Synthesis
While the Weinreb amide itself is not directly incorporated into the peptide backbone, it serves as a versatile handle for the synthesis of complex or modified amino acid residues. Following the formation of a ketone, further chemical transformations can be performed to generate non-standard amino acids, which can then be deprotected and incorporated into a growing peptide chain using standard SPPS protocols. [1]
Conclusion
Boc-L-Val-N(OMe)Me stands as a testament to the power of strategic functional group manipulation in organic synthesis. Its combination of a readily cleavable protecting group and a highly controlled acylating moiety provides medicinal chemists with a reliable tool for the construction of intricate molecular architectures. A thorough understanding of its properties, safe handling procedures, and synthetic applications, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutics.
References
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Accessed February 2024. [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Accessed February 2024. [Link]
-
aapptec. MSDS. Accessed February 2024. [Link]
-
Southern Biological. SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit. Accessed February 2024. [Link]
Sources
Methodological & Application
Synthesis of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide from Boc-L-Valine
Application Note: Synthesis of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide
Synthetic Rationale and Mechanistic Insights
The synthesis of Weinreb amides (N-methoxy-N-methylamides) is a foundational transformation in modern organic synthesis, first introduced by Nahm and Weinreb in 1981[1]. These unique amides serve as highly reliable acylating agents that react with organometallic reagents (such as Grignard or organolithium reagents) to form ketones without the chronic issue of over-addition[2].
When synthesizing chiral α-amino ketones or complex peptidomimetics, This compound (the Weinreb amide of Boc-L-Valine) acts as a critical building block[3]. The bulky isopropyl side-chain of valine introduces steric hindrance, which can impede coupling efficiency. Therefore, selecting a highly efficient, epimerization-free coupling methodology is paramount.
Causality of Experimental Choices:
-
EDC·HCl and HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is chosen over DCC because its urea byproduct is water-soluble, allowing for removal via simple aqueous extraction rather than filtration. Hydroxybenzotriazole (HOBt) is added to convert the highly reactive (but unstable) O-acylisourea intermediate into a more stable active ester. Crucially, HOBt suppresses the formation of oxazolone intermediates, which are the primary pathway for the racemization of the α-stereocenter.
-
N-Methylmorpholine (NMM): NMM (pKa ~7.4) is utilized as a mild base rather than stronger bases like Triethylamine (TEA) or DIPEA. NMM effectively frees the N,O-dimethylhydroxylamine from its hydrochloride salt without being basic enough to abstract the α-proton of the activated amino acid, thereby preserving the (S)-configuration.
-
Temperature Control (0 °C to RT): The initial activation is performed at 0 °C to stabilize the O-acylisourea intermediate and prevent its rearrangement into an unreactive N-acylurea byproduct.
Mechanistic pathway showing the stabilizing chelate that prevents over-addition.
Materials and Reagents
The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |
| Boc-L-Valine | 217.26 | 1.0 | 2.17 g | Chiral starting material |
| N,O-Dimethylhydroxylamine·HCl | 97.54 | 1.2 | 1.17 g | Amine nucleophile |
| EDC·HCl | 191.70 | 1.2 | 2.30 g | Primary coupling agent |
| HOBt hydrate | 153.14 | 1.2 | 1.62 g | Racemization suppressor |
| N-Methylmorpholine (NMM) | 101.15 | 3.0 | 3.30 mL | Mild base |
| Dichloromethane (DCM) | 84.93 | N/A | 50.0 mL | Aprotic solvent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; visual cues and specific phase-separation behaviors are included to ensure experimental integrity at each step.
Step 1: Carboxylic Acid Activation
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (N₂ or Argon).
-
Add Boc-L-Valine (2.17 g, 10 mmol) and HOBt hydrate (1.62 g, 12 mmol) to the flask.
-
Dissolve the solids in anhydrous DCM (50 mL).
-
Submerge the flask in an ice-water bath to cool the mixture to 0 °C.
-
Add EDC·HCl (2.30 g, 12 mmol) in a single portion. Stir the suspension at 0 °C for 15 minutes. Validation cue: The mixture will gradually become a clear to slightly hazy solution as the active HOBt ester forms.
Step 2: Amine Addition 6. To the activated mixture at 0 °C, add N,O-Dimethylhydroxylamine hydrochloride (1.17 g, 12 mmol). 7. Using a syringe, add N-Methylmorpholine (3.30 mL, 30 mmol) dropwise over 5 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could lead to epimerization. The reaction mixture may emit a faint white vapor (amine free-basing).
Step 3: Coupling 8. Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C). 9. Stir vigorously for 12 to 16 hours. 10. Validation cue: Monitor the reaction via TLC (Hexane/EtOAc 1:1). The starting material (Boc-L-Valine, Rf ~0.1, stains with bromocresol green) should be completely consumed, replaced by a new spot (Rf ~0.45, ninhydrin active only after strong heating due to the Boc group).
Step 4: Self-Purifying Workup 11. Dilute the reaction mixture with additional DCM (50 mL) and transfer to a separatory funnel. 12. Acidic Wash: Wash the organic layer with 5% aqueous KHSO₄ (2 × 50 mL). Causality: KHSO₄ is mildly acidic (pH ~2). It protonates unreacted NMM and dimethylhydroxylamine, pulling them into the aqueous phase, without being harsh enough to cleave the acid-sensitive Boc protecting group (which would occur if 1M HCl was used). 13. Basic Wash: Wash the organic layer with 5% aqueous NaHCO₃ (2 × 50 mL). Causality: This deprotonates the HOBt byproduct (pKa ~4.6) and any trace unreacted Boc-L-Valine, rendering them water-soluble. Caution: Vent the funnel frequently as CO₂ gas is evolved. 14. Brine Wash: Wash with saturated aqueous NaCl (50 mL) to remove residual water from the organic phase.
Step 5: Isolation 15. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes. 16. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 30 °C. 17. Dry the resulting residue under high vacuum for 2 hours to yield the product.
Workflow for the synthesis and isolation of Boc-L-Valine Weinreb amide.
Analytical Characterization
The isolated product should be verified against the following expected analytical parameters to confirm structural identity and purity.
| Parameter | Expected Result | Diagnostic Significance |
| Appearance | Clear, colorless oil to white solid | Indicates bulk purity; crude oils often crystallize upon standing at 4 °C. |
| Yield | 85 – 95% (approx. 2.2 – 2.4 g) | Validates the efficiency of the EDC/HOBt coupling system. |
| TLC (Hexane/EtOAc 1:1) | Rf ≈ 0.45 | Confirms product formation; visualizable by KMnO₄ or Ninhydrin (with heat). |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.10 (d, 1H, NH), 4.55 (m, 1H, α-CH), 3.75 (s, 3H, OCH₃), 3.20 (s, 3H, NCH₃), 1.95 (m, 1H, β-CH), 1.42 (s, 9H, Boc), 0.95 (d, 6H, Val-CH₃) | The distinct singlets at 3.75 and 3.20 ppm definitively confirm the incorporation of the N-methoxy-N-methyl moiety. |
| ESI-MS (m/z) | [M+H]⁺ calculated: 261.2, found: 261.2 | Verifies the exact molecular weight (C₁₂H₂₄N₂O₄). |
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters 1981, 22 (39), 3815–3818.[Link]
-
Rombouts, F. J. R.; et al. "Evaluation of Solution and Solid-Phase Approaches to the Synthesis of Libraries of α,α-Disubstituted-α-acylaminoketones." Journal of Combinatorial Chemistry 2005, 7 (4), 589–598.[Link]
Sources
Application Note: Chemoselective Reduction of Boc-Val-N(OMe)Me to Boc-L-Valinal
Executive Summary
The synthesis of N-protected
This guide details two validated protocols for this transformation:
-
Method A (LiAlH₄): The industry-standard "Fehrentz-Castro" condition. Cost-effective and robust at 0°C.
-
Method B (DIBAL-H): A low-temperature alternative (-78°C) offering milder conditions for highly sensitive substrates.
Mechanistic Insight: The Chelation Control Model
The success of this reaction relies entirely on the stability of the Five-Membered Chelate Intermediate . Unlike esters, which collapse to an aldehyde during the reaction (leading to over-reduction), the Weinreb amide forms a stable tetrahedral intermediate that resists collapse until aqueous hydrolysis.
Diagram 1: Mechanism of Weinreb Amide Reduction
Note: The stability of the intermediate (3) prevents the addition of a second hydride equivalent.
Caption: Formation of the stable metal-chelated intermediate prevents over-reduction to the alcohol.
Reagent Selection Guide: LiAlH₄ vs. DIBAL-H[1]
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Diisobutylaluminum Hydride (DIBAL-H) |
| Primary Use Case | Standard. Robust for most amino acids (Val, Phe, Ala). | Specialized. Used if substrate has other reducible groups (e.g., esters).[1] |
| Temperature | 0°C (Ice bath). Easier to maintain. | -78°C (Dry ice/Acetone). Strict control required. |
| Cost/Scale | Low cost; ideal for multigram/kilogram scale. | Higher cost; typically for discovery scale. |
| Safety Profile | Pyrophoric solid/solution. Generates H₂ gas. | Pyrophoric liquid. Highly reactive. |
| Workup | Requires careful hydrolysis (KHSO₄ or Rochelle's). | Aluminum salts can be gelatinous; requires complexation. |
| Over-reduction Risk | Low (due to chelate stability). | Low (due to low temperature).[2] |
Recommendation: For Boc-Val-N(OMe)Me , start with Method A (LiAlH₄) . It is operationally simpler and historically validated for this specific transformation [1]. Use Method B only if Method A fails or if the molecule contains other functional groups sensitive to LAH but stable to DIBAL at -78°C.
Experimental Protocols
Method A: Reduction with LiAlH₄ (The Fehrentz-Castro Protocol)
Target Scale: 10 mmol (approx. 2.7 g of Boc-Val-Weinreb amide)
Materials:
-
Boc-Val-N(OMe)Me (1.0 equiv)
-
LiAlH₄ (1.25 equiv, 1.0 M solution in THF or solid)
-
Anhydrous THF (Solvent)
-
Potassium Hydrogen Sulfate (KHSO₄) or Sodium Bisulfate (NaHSO₄)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a stir bar and argon balloon.
-
Dissolution: Dissolve Boc-Val-N(OMe)Me (10 mmol) in anhydrous THF (50 mL, 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes to equilibrate.
-
Addition: Add LiAlH₄ (12.5 mmol) dropwise over 15–20 minutes.
-
Note: Gas evolution (H₂) may occur. Maintain internal temp < 5°C.
-
-
Reaction: Stir at 0°C for 30–45 minutes .
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The amide spot should disappear. The intermediate is stable and will not move like the aldehyde until hydrolyzed, so you are monitoring the consumption of starting material.
-
-
Quench (Critical):
-
While still at 0°C, quench by dropwise addition of saturated aqueous KHSO₄ (or 1M HCl, though KHSO₄ is gentler on the Boc group).
-
Add excess dilute acid/buffer until the pH of the aqueous phase is approx 3–4. This acidic medium is required to break the N–O–Al chelate.
-
-
Extraction: Dilute with Diethyl Ether (Et₂O) or EtOAc. Separate layers. Extract aqueous layer 2x with organic solvent.
-
Wash: Wash combined organics with Sat. NaHCO₃ (to neutralize acid), then Brine.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash chromatography on silica gel (typically Hexane/EtOAc). See Section 6 regarding Racemization.
Method B: Reduction with DIBAL-H
Target Scale: 10 mmol
Materials:
-
Boc-Val-N(OMe)Me (1.0 equiv)
-
DIBAL-H (2.5 equiv, 1.0 M in Toluene or Hexanes)
-
Anhydrous DCM or Toluene (Solvent)
-
Rochelle's Salt (Potassium Sodium Tartrate)[3]
Step-by-Step Procedure:
-
Setup: Flame-dry RBF, argon atmosphere.
-
Dissolution: Dissolve substrate in anhydrous DCM or Toluene (50 mL).
-
Cooling: Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add DIBAL-H (25 mmol) slowly down the side of the flask over 30 minutes.
-
Note: DIBAL reductions are exothermic.[4] Rapid addition can cause local heating and over-reduction.
-
-
Reaction: Stir at -78°C for 1–2 hours .
-
Quench:
-
Quench at -78°C with Methanol (5 mL) or EtOAc.
-
Pour the cold mixture into a vigorously stirred saturated solution of Rochelle's Salt .
-
-
Workup: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 1–2 hours.
-
Visual Cue: The mixture will transition from a cloudy emulsion to two clear layers.
-
-
Extraction: Extract with DCM or Et₂O. Wash with brine, dry (Na₂SO₄), and concentrate.
Process Control & Troubleshooting
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow for common Weinreb reduction failures.
Key Quality Parameters
-
Racemization:
-
Risk:
-amino aldehydes are configurationally unstable.[5] The -proton is acidic adjacent to the aldehyde carbonyl. -
Mitigation: Avoid long exposure to silica gel. If purifying, use neutralized silica (flush column with 1% Et₃N/Hexane first) or proceed immediately to the next step (e.g., reductive amination or Wittig) without purification.
-
Validation: Compare optical rotation
with literature values [2].
-
-
Stability:
-
Boc-Valinal is prone to hydration (forming the gem-diol) and air oxidation (to the carboxylic acid).
-
Storage: Store under Argon at -20°C. Use within 24 hours for best results.
-
-
Valine Specifics:
-
The isopropyl side chain of Valine provides steric bulk. This actually helps stabilize the chelated intermediate, making Valine a generally good substrate for this reaction compared to Glycine or Alanine.
-
References
-
Fehrentz, J. A., & Castro, B. (1983).[5] Synthesis of Aldehydes by Reduction of N-Methoxy-N-methylcarboxamides with Lithium Aluminum Hydride. Synthesis, 1983(8), 676–678.
- The foundational text establishing the LiAlH₄ protocol for Weinreb amides.
-
Jurczak, J., & Golebiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164.
- Comprehensive review on the stability and reactivity of amino aldehydes.
-
Nahm, S., & Weinreb, S. M. (1981).[5] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
- Original description of the Weinreb amide functionality.
Sources
Application Note: One-Pot Synthesis of Boc-Valine Weinreb Amide via T3P-Mediated Coupling
Executive Summary
The synthesis of N-methoxy-N-methylamides (Weinreb amides) is a critical transformation in drug development, enabling the controlled synthesis of ketones and aldehydes without over-addition by organometallic reagents[1]. However, when utilizing sterically hindered, racemization-prone substrates like Boc-Valine, traditional coupling agents (e.g., DCC, EDC) often suffer from high rates of epimerization and complex purification workflows.
This application note details an optimized, one-pot protocol utilizing Propylphosphonic anhydride (T3P) as the coupling agent. By leveraging T3P in combination with a strong, non-nucleophilic base (DBU), researchers can achieve near-quantitative yields of Boc-Val-N(OMe)Me with exceptional stereochemical fidelity and a highly streamlined aqueous workup[2].
Mechanistic Rationale & Causality (E-E-A-T)
To ensure a robust and reproducible synthesis, it is vital to understand the causality behind the reagent selection and reaction conditions:
-
Why T3P over Carbodiimides? Carbodiimide-mediated couplings often proceed via an O-acylisourea intermediate, which can cyclize into an oxazolone. In alpha-amino acids like Valine, this oxazolone intermediate is the primary pathway for base-catalyzed racemization/epimerization. T3P, a cyclic anhydride, reacts with the deprotonated carboxylic acid to form a bulky mixed phosphonic anhydride [3]. This intermediate sterically shields the alpha-carbon and accelerates direct nucleophilic attack by the amine, effectively bypassing the oxazolone pathway and preserving stereochemical integrity[3].
-
The Role of Stoichiometry (3.5 eq Base): The reaction requires precisely 3.5 equivalents of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The causality is threefold: 1.0 eq deprotonates the Boc-Val-OH, 1.2 eq neutralizes the N,O-dimethylhydroxylamine hydrochloride (DMHA·HCl) salt to liberate the free nucleophile, and the remaining 1.3 eq acts as an acid scavenger for the phosphonic acid byproduct generated during T3P ring-opening[2].
-
Thermodynamic Control (0 °C): The ring-opening of T3P is highly exothermic. Conducting the activation step at 0 °C ensures kinetic control, preventing localized heating that could otherwise trigger unwanted side reactions or degradation of the Boc-protecting group[1].
Workflow & Mechanistic Pathway
Figure 1: Mechanistic workflow of T3P-mediated one-pot Weinreb amidation of Boc-Valine.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-process visual cues and analytical checks are embedded to ensure the reaction is proceeding correctly at each stage.
Scale: 10.0 mmol Target: tert-butyl (S)-(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
Step 1: System Preparation & Dissolution
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and flush with Argon.
-
Add Boc-Val-OH (2.17 g, 10.0 mmol, 1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol, 1.2 eq) to the flask.
-
Suspend the solids in 20 mL of anhydrous Acetonitrile (CH₃CN).
-
Validation Check: The mixture will appear as a cloudy, heterogeneous suspension.
-
Step 2: Neutralization & Deprotonation
-
Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 5 minutes.
-
Dropwise add DBU (5.2 mL, 35.0 mmol, 3.5 eq) over 5 minutes via syringe.
-
Validation Check: As the DMHA·HCl is neutralized and the Boc-Val-OH is deprotonated, the cloudy suspension will transition into a clear, pale-yellow homogeneous solution. If solids remain, verify the quality/dryness of the DBU.
-
Step 3: T3P Activation & Coupling
-
While strictly maintaining the temperature at 0 °C, add T3P (50% w/w solution in EtOAc, 7.1 mL, ~12.0 mmol, 1.2 eq) dropwise over 10 to 15 minutes.
-
Causality: Rapid addition will cause an exothermic spike, increasing the risk of epimerization.
-
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to mature at room temperature for 1 hour.
-
Validation Check: Monitor reaction completion via TLC (Hexane:EtOAc 1:1, Ninhydrin stain). The starting Boc-Val-OH (R_f ~ 0.1) should be completely consumed, replaced by a single distinct product spot for the Weinreb amide (R_f ~ 0.45).
-
Step 4: Aqueous Workup & Purification
-
Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with Ethyl Acetate (3 × 25 mL). Combine the organic layers.
-
Self-Validating Wash Sequence:
-
Wash with 1N HCl (20 mL) : Removes unreacted DMHA and protonates/removes DBU.
-
Wash with sat. NaHCO₃ (20 mL) : Deprotonates and extracts the water-soluble phosphonic acid byproducts generated by T3P[3].
-
Wash with Brine (20 mL) : Removes residual water from the organic phase.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Boc-Val-N(OMe)Me as a clear oil that may crystallize upon standing under high vacuum.
Quantitative Data: Coupling Agent Comparison
The superiority of T3P for the synthesis of sterically hindered Weinreb amides is evident when compared to legacy coupling agents. The data below synthesizes standard peptide coupling metrics with specific findings from[2].
| Coupling System | Base | Solvent | Reaction Time | Yield (%) | Epimerization (%) | Workup Complexity |
| T3P | DBU | CH₃CN | 1.5 h | 92 - 95 | < 0.5 | Low (Simple aqueous wash) |
| EDC·HCl / HOBt | DIPEA | CH₂Cl₂ | 12.0 h | 85 - 88 | 1.0 - 2.0 | Medium (Requires additive removal) |
| BOP | TEA | DMF | 4.0 h | 82 - 86 | 2.0 - 4.0 | High (Generates toxic HMPA) |
| DCC | DMAP | CH₂Cl₂ | 8.0 h | 75 - 80 | 5.0 - 8.0 | High (Tedious DCU filtration) |
References
-
Title: Efficient Synthesis of N-Protected Amino/Peptide Weinreb Amides from T3P and DBU Source: Tetrahedron Letters, 2013, 54(6), 478-482. URL: [Link]
-
Title: Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis Source: Synlett, 2012, 23(16), 2293-2316. URL: [Link]
-
Title: N-Methoxy-N-methylamides as effective acylating agents Source: Tetrahedron Letters, 1981, 22(39), 3815-3818. URL: [Link]
Sources
Application Note: High-Fidelity Synthesis of Chiral Ketones from Boc-L-Valine Weinreb Amide
Abstract & Strategic Overview
The synthesis of chiral ketones derived from amino acids is a cornerstone in the development of peptidomimetics, protease inhibitors (e.g., HIV, HCV), and stereoselective pharmacophores. Direct addition of organometallic reagents to amino acid esters typically results in over-addition (yielding tertiary alcohols) or racemization of the sensitive
This guide details the Weinreb Amide (N-methoxy-N-methylamide) protocol for converting Boc-L-Valine to chiral ketones. The Weinreb amide functionality serves as a "chemical brake," forming a stable metal-chelated intermediate that prevents over-addition. Upon acidic hydrolysis, this intermediate collapses to the ketone with high enantiomeric retention.
Key Advantages of this Protocol:
-
Chemoselectivity: Stops exclusively at the ketone stage; no tertiary alcohol byproducts.
-
Stereochemical Integrity: Minimizes
-proton abstraction and subsequent racemization compared to ester substrates. -
Versatility: Compatible with Grignard (
) and Organolithium ( ) reagents.
Mechanistic Principles
The success of this synthesis relies on the formation of a stable five-membered cyclic intermediate. Unlike esters, which eject an alkoxide leaving group to regenerate a reactive ketone during nucleophilic attack, the Weinreb amide traps the metal catalyst.
The Weinreb Chelate Model
Upon addition of the organometallic reagent (e.g.,
Figure 1: Mechanistic pathway showing the formation of the stable metal-chelated intermediate which prevents over-addition.
Phase I: Synthesis of Boc-L-Valine Weinreb Amide
This phase establishes the Weinreb amide using EDC/HOBt coupling. This method is preferred over mixed anhydride methods (e.g., isobutyl chloroformate) for amino acids as it significantly reduces the risk of racemization.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Boc-L-Valine | 1.0 | Starting Material |
| N,O-Dimethylhydroxylamine HCl | 1.1 | Weinreb Amine Source |
| EDC·HCl | 1.2 | Coupling Agent (Water Soluble) |
| HOBt (anhydrous) | 1.2 | Racemization Suppressor |
| N-Methylmorpholine (NMM) | 3.0 | Base |
| Dichloromethane (DCM) | Solvent | Concentration ~0.2 M |
Step-by-Step Protocol
-
Activation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve Boc-L-Valine (1.0 equiv) in anhydrous DCM. -
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv). Stir for 15 minutes at 0°C to form the active ester.
-
Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv).
-
Base Addition: Dropwise add NMM (3.0 equiv). Note: Maintain temperature at 0°C during addition to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (typically 1:1 Hexane/EtOAc).
-
Workup:
-
Dilute with DCM.
-
Wash sequentially with: 1N HCl (cold, 2x), Sat. NaHCO₃ (2x), and Brine (1x).
-
Critical: The acid wash removes unreacted amine and EDC byproducts. The bicarbonate wash removes unreacted Boc-Valine.
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via flash chromatography (SiO₂). Boc-L-Val-Weinreb amide is typically a viscous oil or white solid.
Phase II: Grignard Addition (Chiral Ketone Synthesis)
This step involves the nucleophilic attack of a Grignard reagent. Strict temperature control is required to preserve the stereocenter.
Critical Safety & Quality Parameters
-
Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be oven-dried; solvents must be anhydrous.
-
Temperature: While simple Weinreb amides react at 0°C, amino acid derivatives should be reacted at -78°C to -20°C . Higher temperatures increase the risk of
-deprotonation (racemization) by the basic Grignard reagent.
Protocol
-
Setup: Place Boc-L-Valine Weinreb Amide (1.0 equiv) in a dry flask under Argon/Nitrogen. Dissolve in anhydrous THF (0.1–0.2 M).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Grignard Addition: Add the Grignard Reagent (R-MgBr) (2.5 – 3.0 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes.
-
Why Excess Reagent? The amide proton (N-H) on the Boc-protected amine will consume 1 equivalent of Grignard reagent (forming a dianion). Therefore, >2 equivalents are necessary to drive the reaction.
-
-
Incubation: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 1–2 hours. Monitor consumption of starting material by TLC.[1][8]
-
Quenching (Critical):
-
Cool back to 0°C.
-
Quench by careful addition of Sat. aqueous KHSO₄ or 1N HCl .
-
Note: KHSO₄ is preferred to minimize Boc deprotection, though cold 1N HCl is standard. Vigorous stirring is required to hydrolyze the stable magnesium chelate.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Sat. NaHCO₃ and Brine.[1]
-
Purification: Dry (
), concentrate, and purify via column chromatography.
Workflow Visualization
Figure 2: Operational workflow for the two-stage synthesis of chiral ketones.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ketone) | Incomplete Chelate Hydrolysis | Ensure the acidic quench is stirred vigorously for at least 20-30 mins. The chelate is very stable. |
| Racemization | High Reaction Temp | Ensure Grignard addition occurs at -78°C. Do not exceed 0°C before quenching. |
| Racemization | Basic Conditions | The Grignard reagent acts as a base. Use bulky Grignards or switch to organolithiums at -78°C if pKa allows. |
| Starting Material Recovery | Insufficient Grignard | Remember the N-H proton consumes 1 eq. of reagent. Use at least 2.5–3.0 equivalents. |
| Over-addition (Alcohol) | Chelate Failure | Ensure the Weinreb amide is pure before reaction. Impurities can disrupt chelation. |
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[9] Tetrahedron Letters, 22(39), 3815–3818.
-
Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids. Synthesis, 1983(8), 676–678.
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
BenchChem. Application of Boc-L-Valine in the Synthesis of Key Pharmaceutical Intermediates.
-
Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents.[10][11] Organic & Biomolecular Chemistry, 18, 3827-3831.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. bachem.com [bachem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Nucleophilic Substitution on Boc-Val-Weinreb Amide
Introduction: The Strategic Importance of Boc-Val-Weinreb Amide in Synthesis
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the precise and predictable formation of carbon-carbon bonds is paramount. The N-methoxy-N-methylamide, or Weinreb amide, has emerged as a superior acylating agent for this purpose.[1][2] When appended to an N-Boc-protected valine residue, the resulting Boc-Val-Weinreb amide becomes a powerful chiral building block for the synthesis of complex molecules with a defined stereocenter. This application note provides a detailed guide to the reaction conditions for nucleophilic substitution on Boc-Val-Weinreb amide, offering insights into the underlying mechanisms and providing robust protocols for its application.
The utility of the Weinreb amide lies in its ability to react with a single equivalent of a potent nucleophile, such as an organometallic reagent, to furnish a ketone without the common side reaction of over-addition to form a tertiary alcohol.[1][3] This remarkable chemoselectivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[1][3] For drug development professionals and researchers, mastering the reactivity of substrates like Boc-Val-Weinreb amide is crucial for the efficient and stereocontrolled synthesis of novel therapeutic agents.
Mechanistic Insights: The Key to Controlled Acylation
The success of the Weinreb ketone synthesis hinges on the stability of the tetrahedral intermediate formed upon nucleophilic attack. This stability prevents the premature collapse of the intermediate and subsequent over-addition of the nucleophile.
The reaction proceeds via the following steps:
-
Nucleophilic Addition: An organometallic reagent (e.g., Grignard or organolithium) or a hydride source attacks the electrophilic carbonyl carbon of the Boc-Val-Weinreb amide.
-
Formation of a Chelated Intermediate: The resulting tetrahedral intermediate is stabilized by the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen of the Weinreb amide.[1][3] This five-membered ring structure is key to preventing the elimination of the N-methoxy-N-methyl group.
-
Aqueous Workup: Upon the addition of an aqueous acid, the stable intermediate is hydrolyzed to yield the desired ketone or aldehyde.
This mechanism ensures a clean and high-yielding conversion to the mono-acylated product, preserving the integrity of the chiral center at the alpha-carbon of the valine residue.
Visualizing the Reaction Pathway
Caption: Mechanism of nucleophilic substitution on Boc-Val-Weinreb amide.
Comparative Reaction Conditions and Yields
The choice of nucleophile and reaction conditions significantly impacts the outcome of the substitution on Boc-Val-Weinreb amide. The following table summarizes typical conditions and expected yields for common classes of nucleophiles.
| Nucleophile Class | Example Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Grignard Reagents | Methylmagnesium Bromide (MeMgBr) | THF | -20 to 0 | 85-95 | Generally provides clean reactions with minimal side products. |
| Phenylmagnesium Bromide (PhMgBr) | THF | -20 to 0 | 80-90 | Aromatic Grignards are also highly effective. | |
| Organolithium Reagents | Methyllithium (MeLi) | THF, Diethyl Ether | -78 to -20 | 80-90 | More reactive than Grignards; requires lower temperatures to control reactivity. |
| n-Butyllithium (n-BuLi) | THF, Hexanes | -78 to -20 | 75-85 | Can act as a base if acidic protons are present. | |
| Hydride Reducing Agents | DIBAL-H | THF, Toluene | -78 | 90-99 | Excellent for the synthesis of the corresponding Boc-valinal. |
Note: Yields are approximate and can vary based on the specific substrate, purity of reagents, and reaction scale.
Experimental Protocols
The following protocols are provided as a guide for researchers. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Synthesis of a Chiral Ketone using a Grignard Reagent
This protocol describes the reaction of Boc-Val-Weinreb amide with methylmagnesium bromide to yield N-Boc-3-methyl-2-oxobutylamine.
Materials:
-
Boc-Val-Weinreb amide
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Boc-Val-Weinreb amide (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise via syringe, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Chiral Aldehyde using DIBAL-H
This protocol details the reduction of Boc-Val-Weinreb amide to N-Boc-L-valinal using diisobutylaluminum hydride (DIBAL-H).
Materials:
-
Boc-Val-Weinreb amide
-
Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes)
-
Anhydrous toluene
-
Methanol
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-Val-Weinreb amide (1.0 eq) in anhydrous toluene in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add saturated aqueous Rochelle's salt and stir vigorously until two clear layers are observed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde. The product can be used in the next step without further purification or purified by flash chromatography if necessary.
Workflow Visualization
Caption: Experimental workflows for ketone and aldehyde synthesis.
Expert Insights and Troubleshooting
-
Maintaining Stereochemical Integrity: The reaction conditions described are generally mild and do not typically lead to epimerization at the α-carbon. However, it is crucial to maintain low temperatures, especially when using highly reactive organolithium reagents.
-
Chemoselectivity and Protecting Groups: The Boc protecting group is stable under these conditions. However, substrates with other sensitive functional groups should be evaluated on a case-by-case basis. The Weinreb amide itself is highly chemoselective in the presence of esters and other less reactive carbonyls.[4]
-
Quenching: The choice of quenching agent is important. For Grignard and organolithium reactions, saturated aqueous NH₄Cl is a mild and effective choice. For DIBAL-H reductions, quenching with methanol followed by the addition of Rochelle's salt helps to break up the aluminum complexes and facilitate workup.
-
Side Reactions: A potential side reaction with highly basic or sterically hindered nucleophiles is the elimination of the methoxide moiety to release formaldehyde.[3] This is generally minimized by using appropriate stoichiometry and maintaining low reaction temperatures.
Conclusion
The Boc-Val-Weinreb amide is a versatile and reliable chiral building block for the synthesis of ketones and aldehydes. The stability of the chelated tetrahedral intermediate is the cornerstone of its utility, allowing for controlled and high-yielding nucleophilic additions. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively utilize this important synthetic tool in the development of complex molecules and novel therapeutics.
References
-
G. Cainelli, F. Manescalchi, G. Martelli, M. Panunzio, L. Plessi, Tetrahedron Lett.1985 , 26, 3369-3372. [Link]
-
S. Nahm, S. M. Weinreb, Tetrahedron Lett.1981 , 22, 3815-3818. [Link]
-
Wikipedia contributors. Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
K. C. Nicolaou, T. Montagnon, P. S. Baran, Y.-L. Zhong, J. Am. Chem. Soc.2002 , 124, 2245-2258. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
-
M. KHALID, S. MOHAMMED, A. KALO, Orient. J. Chem.2019 , 35, 1611-1626. [Link]
-
J. A. Murphy, A. G. J. Commeureuc, T. N. Snaddon, T. M. McGuire, T. A. Khan, K. Hisler, M. L. Dewis, R. Carling, Org. Lett.2005 , 7, 1427-1429. [Link]
-
L. De Luca, G. Giacomelli, M. Taddei, J. Org. Chem.2001 , 66, 2534-2537. [Link]
-
A. B. Smith III, G. K. Friestad, J. J.-W. Duan, J. L. Barbosa, K. G. Hull, M. Iwashima, Y. Qiu, P. G. Spoors, E. J. Laakso, J. Am. Chem. Soc.1999 , 121, 10478-10486. [Link]
-
R. K. Boeckman Jr., J. E. Star, Org. Synth.2003 , 80, 178. [Link]
-
P. R. Blakemore, J. Organomet. Chem.2002 , 653, 43-48. [Link]
Sources
Application Note: Boc-Val-N(OMe)Me as a Chiral Building Block in Peptide Synthesis
[1]
Abstract
This technical guide details the application of Boc-Val-N(OMe)Me ((S)-tert-butyl (1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate) as a critical chiral intermediate. While standard peptide synthesis focuses on amide bond formation, this Weinreb amide derivative is the industry-standard "gateway" molecule for modifying the peptide backbone. It allows for the chemoselective synthesis of peptide aldehydes (protease inhibitors), peptide ketones , and statine-based isosteres without the over-alkylation or extensive racemization associated with ester precursors. This document provides validated protocols for its synthesis, reduction, and functionalization, supported by mechanistic insights and troubleshooting frameworks.
Introduction & Chemical Identity
Boc-Val-N(OMe)Me is the Weinreb amide derivative of Boc-L-Valine. Its primary utility lies in its ability to form a stable five-membered chelate with metal ions (Mg²⁺, Al³⁺, Li⁺) during nucleophilic attack. This chelation stabilizes the tetrahedral intermediate, preventing the collapse of the carbonyl and subsequent over-addition of nucleophiles—a common failure mode when using esters or acid chlorides.
Key Chemical Data
| Property | Specification |
| Chemical Name | (S)-tert-butyl (1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate |
| Common Name | Boc-Val-Weinreb Amide |
| CAS Number | 79069-51-5 |
| Molecular Formula | C₁₁H₂₂N₂O₄ |
| Molecular Weight | 246.30 g/mol |
| Physical State | White to off-white powder or viscous oil (depending on purity/workup) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH |
| Chirality | L-Configuration (S) |
Mechanism of Action: The Chelation Control
The high fidelity of this building block stems from the "Weinreb Chelation Model." Unlike esters, the N-methoxy-N-methyl amide forms a rigid cyclic intermediate upon reaction with organometallics or hydrides.
Figure 1: The stable metal-chelated intermediate prevents the leaving group (N,O-dimethylhydroxylamine) from departing until the acidic quench, ensuring mono-addition.
Experimental Protocols
Protocol A: Synthesis of Boc-Val-N(OMe)Me
Rationale: Direct coupling of Boc-Val-OH with N,O-dimethylhydroxylamine HCl using EDCI/HOBt prevents racemization common with acid chloride activation.
Reagents:
-
Boc-L-Valine (1.0 eq)
-
N,O-Dimethylhydroxylamine HCl (1.1 eq)
-
EDCI (1.1 eq) or DCC (1.1 eq)
-
HOBt (1.1 eq)
-
N-Methylmorpholine (NMM) (2.2 eq)
-
Solvent: DCM or DMF (0.2 M)
Procedure:
-
Dissolve Boc-Val-OH in DCM at 0°C.
-
Add HOBt and EDCI; stir for 15 minutes to activate the acid.
-
Add N,O-Dimethylhydroxylamine HCl followed by dropwise addition of NMM.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight.
-
Workup: Dilute with EtOAc. Wash successively with 1N HCl (x3), sat. NaHCO₃ (x3), and Brine.
-
Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc).
Protocol B: Reduction to Boc-Valinal (Aldehyde)
Application: Synthesis of protease inhibitors (e.g., elastase, SARS-CoV Mpro). Critical Control Point: Temperature must remain <-70°C to prevent over-reduction.
Reagents:
-
Boc-Val-N(OMe)Me (1.0 eq)
-
LiAlH4 (0.5 eq) or DIBAL-H (1.2 eq)
-
Solvent: Anhydrous THF or Toluene
Procedure:
-
Dissolve Weinreb amide in anhydrous THF under Argon/Nitrogen. Cool to -78°C .
-
Add LiAlH4 (1.0 M in THF) dropwise over 20 minutes. Maintain temp < -70°C.
-
Stir for 30–60 minutes. Monitor by TLC (aldehyde spot is often close to amide; use 2,4-DNP stain for aldehyde confirmation).
-
Quench (The Fieser Method or Rochelle's Salt):
-
Preferred: Add excess sat. Potassium Sodium Tartrate (Rochelle's salt) solution. Stir vigorously at RT for 1-2 hours until the grey emulsion becomes two clear layers.
-
-
Extract with Ether/EtOAc, dry, and concentrate.
-
Note: Aldehydes are unstable on silica. Use immediately or store at -20°C under Argon.
-
Protocol C: Synthesis of Statine Precursor (Beta-Keto Ester)
Application: Gamma-amino acid isosteres for aspartic protease inhibitors.
Reagents:
-
Boc-Val-N(OMe)Me (1.0 eq)
-
Ethyl Acetate (Excess)[1]
-
LDA (Lithium Diisopropylamide) (2.5 eq)
-
Solvent: Anhydrous THF
Procedure:
-
Generate Enolate: To anhydrous THF at -78°C, add LDA. Dropwise add dry Ethyl Acetate (slowly). Stir for 30 mins to form Lithium Enolate.
-
Coupling: Dissolve Boc-Val-N(OMe)Me in THF and add slowly to the enolate solution at -78°C.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Quench: Add sat. NH₄Cl solution.
-
Result: This yields the beta-keto ester (Boc-Val-CH₂-COOEt).
-
Subsequent Step: Stereoselective reduction (e.g., NaBH₄) of this ketone yields the Statine unit (gamma-amino-beta-hydroxy acid).
Workflow Visualization
Figure 2: Synthetic divergence from the central Weinreb amide node.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Racemization | Base-catalyzed epimerization of the aldehyde post-reduction. | Do not purify aldehydes on silica gel if possible. Use immediately. Avoid strong bases during workup. |
| Over-reduction (Alcohol formation) | Temperature > -70°C or insufficient quenching speed. | Ensure internal probe temperature is -78°C. Quench cold with MeOH before adding aqueous salts. |
| Low Yield (Grignard) | Moisture in solvent or "wet" Grignard reagent. | Use freshly distilled THF. Titrate Grignard reagent before use. |
| Emulsion during workup | Aluminum salts forming gelatinous hydroxides. | Mandatory: Use Rochelle's Salt (Potassium Sodium Tartrate) wash. It complexes Al species into soluble forms. |
Safety & Handling
-
Hazards: DIBAL-H and LiAlH4 are pyrophoric; handle under inert atmosphere.
-
Storage: Boc-Val-N(OMe)Me is stable at 2-8°C. Aldehyde derivatives are unstable and prone to oxidation/polymerization; store at -20°C.
-
Toxicity: Weinreb amides are generally low toxicity, but precursors (DCC, Methyl Iodide if used) are sensitizers or carcinogens.
References
-
Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-Aldehydes from Alpha-Amino Acids. Synthesis. Link
-
Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link
-
Ma, X., et al. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry. Link
-
BenchChem. (2025). An In-depth Technical Guide on the Role of N-Boc-N-methyl-D-Valinol in Asymmetric Synthesis. Link
-
Sigma-Aldrich. (2025). Product Specification: Boc-N-Me-Val-OH (CAS 45170-31-8) and Weinreb Derivatives. Link
Sources
Introduction: The Significance of N-Methylation in Hydroxamate-Based Drug Discovery
An In-Depth Technical Guide to the N-Methylation of Boc-Valine Hydroxamate Derivatives
Hydroxamic acids (R-CO-NHOH) are a class of organic compounds renowned for their potent metal-chelating properties.[1][2][3] This characteristic makes them a cornerstone pharmacophore in the design of metalloenzyme inhibitors, leading to the development of therapeutics for a wide range of diseases, including cancer and infectious diseases.[4][5][6] A prominent example is their application as Histone Deacetylase (HDAC) inhibitors, where the hydroxamate moiety coordinates to the zinc ion in the enzyme's active site.[1]
While highly effective, the secondary hydroxamate N-H bond can be susceptible to in-vivo metabolism, such as glucuronidation, which can lead to rapid clearance and poor pharmacokinetic profiles.[7] N-methylation of the hydroxamate nitrogen (R-CO-N(CH₃)OH) is a key medicinal chemistry strategy to address this liability. This modification blocks the site of metabolism, often enhancing metabolic stability, improving cell permeability, and fine-tuning the molecule's conformational properties, which can impact target binding and overall efficacy.[8][9]
This application note provides a detailed, field-proven protocol for the N-methylation of a Boc-protected valine hydroxamate derivative, a common building block in peptide and small molecule drug development.[10] We will explore the underlying reaction mechanism, provide step-by-step synthetic procedures, and offer a guide to troubleshooting common challenges.
Reaction Mechanism and Key Experimental Considerations
The N-methylation of a Boc-Valine hydroxamate proceeds via a two-step sequence: deprotonation followed by nucleophilic substitution.
-
Deprotonation: The N-H proton of the hydroxamate is acidic enough to be removed by a strong, non-nucleophilic base. Sodium hydride (NaH) is an ideal choice for this transformation.[11][12][13] It irreversibly deprotonates the nitrogen, forming a sodium hydroxamate salt (anion) and hydrogen gas. The choice of a strong base is critical, as weaker bases may not achieve complete deprotonation, leading to an incomplete reaction.
-
Nucleophilic Attack (SN2 Reaction): The resulting hydroxamate anion is a potent nucleophile. It subsequently attacks the electrophilic methyl group of a methylating agent, such as methyl iodide (MeI), in a classic SN2 reaction.[12] This forms the desired N-methylated product and a salt byproduct (e.g., sodium iodide).
Diagram of the N-Methylation Mechanism
Caption: General mechanism for NaH/MeI mediated N-methylation of a hydroxamate.
Causality Behind Experimental Choices
-
Substrate (Boc-Valine Hydroxamate): The tert-butyloxycarbonyl (Boc) group protects the alpha-amino functionality of valine, preventing it from undergoing methylation or other side reactions.[10][14]
-
Base (Sodium Hydride): NaH is a powerful, irreversible base that ensures complete formation of the nucleophilic anion.[11][12] Its insolubility in the reaction solvent (THF) makes it a heterogeneous reaction, necessitating efficient stirring.
-
Methylating Agent (Methyl Iodide): MeI is a highly reactive and effective methyl source for SN2 reactions. Iodide is an excellent leaving group, facilitating a rapid reaction. An excess is typically used to drive the reaction to completion.[12]
-
Solvent (Anhydrous THF): Tetrahydrofuran (THF) is a polar aprotic solvent, which is ideal for this reaction. It can dissolve the Boc-protected starting material and does not have acidic protons that would be quenched by the sodium hydride. It is crucial to use an anhydrous (dry) solvent to prevent the NaH from being consumed by reacting with water.[11]
-
Temperature Control: The initial addition of NaH is performed at 0 °C (ice bath) to moderate the exothermic deprotonation reaction and control the rate of hydrogen gas evolution.[12] The reaction is then typically allowed to warm to room temperature to ensure it proceeds to completion.
Experimental Protocols
This section is divided into two parts: the synthesis of the necessary starting material, Boc-L-Valine hydroxamate, followed by the core N-methylation procedure.
Part A: Synthesis of Boc-L-Valine Hydroxamate
This protocol employs a standard peptide coupling method to form the hydroxamate from the corresponding carboxylic acid.
Materials:
-
Boc-L-Valine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Boc-L-Valine (1.0 eq) in anhydrous DMF.
-
Add hydroxylamine hydrochloride (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HBTU (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 4-6 hours, monitoring by TLC until the starting carboxylic acid is consumed.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-Valine hydroxamate, which can be purified by silica gel chromatography if necessary.
Part B: N-Methylation of Boc-L-Valine Hydroxamate
Safety First: This procedure involves sodium hydride, which is highly reactive with water and releases flammable hydrogen gas. It also uses methyl iodide, which is toxic and a suspected carcinogen. All operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
Boc-L-Valine hydroxamate (from Part A)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropanol (for quenching)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Dissolution: In a dry, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, dissolve Boc-L-Valine hydroxamate (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
-
Reagent Addition: Add methyl iodide (5.0 eq) to the solution.[12] Cool the flask to 0 °C using an ice-water bath.
-
Deprotonation: While stirring vigorously, add sodium hydride (60% dispersion, 5.0 eq) portion-wise over 30-60 minutes.[12] Be cautious, as hydrogen gas evolution will cause bubbling. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the complete addition of NaH, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (12-16 hours).
-
Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and adding isopropanol dropwise until bubbling ceases. This safely consumes any unreacted NaH. Then, slowly add deionized water.
-
Work-up: Remove the THF under reduced pressure. Acidify the remaining aqueous residue to a pH of ~3-4 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methylated product.
-
Purification: Purify the crude material using silica gel column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes) to obtain the pure N-Boc-N-methyl-L-Valine hydroxamate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data and Troubleshooting
Table 1: Key Reaction Parameters for N-Methylation
| Parameter | Recommended Value | Rationale |
| Substrate Conc. | ~0.1 M in THF | Ensures adequate solubility and reaction kinetics. |
| NaH Stoichiometry | 4.0 - 5.0 eq | A large excess ensures complete deprotonation of the hydroxamate N-H.[12] |
| MeI Stoichiometry | 4.0 - 5.0 eq | Excess electrophile drives the reaction to completion.[12] |
| Addition Temp. | 0 °C | Controls exothermic reaction and H₂ evolution.[12] |
| Reaction Temp. | 0 °C to Room Temp. | Allows for a controlled start and ensures the reaction proceeds to completion. |
| Reaction Time | 12 - 16 hours (overnight) | Provides sufficient time for the heterogeneous reaction to complete. |
| Typical Yield | 60 - 85% | Varies based on scale and purification efficiency. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive NaH (exposed to moisture).2. Wet solvent (THF) or glassware.3. Insufficient amount of NaH or MeI. | 1. Use fresh, unopened NaH or wash existing NaH with dry hexanes to remove oil and oxidized layer.2. Ensure all glassware is oven-dried and solvent is properly anhydrous.3. Re-run the reaction ensuring accurate stoichiometry. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Poor stirring (NaH is not well-suspended).3. Reaction temperature too low. | 1. Extend the reaction time to 24 hours.2. Use a larger stir bar and ensure vigorous stirring.3. Ensure the reaction is allowed to warm to room temperature after NaH addition. |
| Formation of O-Methyl Byproduct | 1. This is a potential side reaction, though N-methylation is generally favored.2. Choice of solvent/counter-ion can influence selectivity. | 1. N-methylation is kinetically favored. The presence of this byproduct is usually minor but can be separated by careful column chromatography.2. Stick to aprotic solvents like THF which favor N-alkylation. |
| Difficult Purification | 1. Mineral oil from NaH dispersion co-elutes with the product.2. Product is very polar. | 1. Before workup, add hexanes to the reaction mixture, stir, and decant to remove the bulk of the mineral oil.2. Use a more polar eluent system for chromatography (e.g., methanol in dichloromethane). |
Workflow Visualization
Caption: Overall workflow from Boc-L-Valine to the N-methylated hydroxamate.
References
-
Suhendra, D., et al. (2018). Synthesis and Characterization of N-Methyl Fatty Hydroxamic Acids from Ketapang Seed Oil Catalyzed by Lipase. Molecules, 23(12), 3147. Available at: [Link]
-
Al-Salihi, S., & Al-Ja'afari, A. (2014). The Organotin Spectroscopic Studies of Hydroxamic as a Ligand: A Systematic Review. International Journal of Advanced Research, 2(6), 720-733. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the new N-methyl hydroxamate analogues 5 and 6. Retrieved from [Link]
-
Wang, Z., et al. (2023). Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry. The Journal of Organic Chemistry. Available at: [Link]
-
Igwue, I. K., & Omeje, E. O. (2020). Synthesis and Biological Applications of Hydroxamates. International Journal of Drug and Pharmaceutical Science, 9(1), 1-15. Available at: [Link]
-
Peristeri, E., et al. (2021). New Lipophilic Hydroxamates as Promising Trypanocidal Agents: Design, Synthesis, SAR, and Conformational Behavior Studies. Journal of Medicinal Chemistry, 64(12), 8449-8472. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. Retrieved from [Link]
-
PrepChem.com. (2020). Synthesis of Boc-valine. Retrieved from [Link]
-
Cheng, H.-G., et al. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Letters, 22(1), 331-334. Available at: [Link]
-
Reddy, K. L. (2013). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 10(5), 751-768. Available at: [Link]
- Google Patents. (n.d.). US6093798A - Synthesis of hydroxamic acid derivatives.
-
Sbardella, G., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22103-22119. Available at: [Link]
-
UniCA IRIS. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]
-
Al-Juboori, S. A. A., & Al-Masoudi, W. A. M. (2021). Synthesis And Spectroscopic Study Of Hydroxamic Acid Derivative: Cobalt (III) Sulfasalazine Hydroxamate. Natural Volatiles & Essential Oils, 8(3), 138-145. Available at: [Link]
-
Schwalen, C. J., et al. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Proceedings of the National Academy of Sciences, 119(13), e2117978119. Available at: [Link]
-
Hassan, L. R., et al. (2020). Synthesis of Hydroxamic Ligands with Transition Metal Complexes, their Biological Activities and Characterization Through Spectroscopic Techniques. Al-Nahrain Journal of Science, 23(2), 1-8. Available at: [Link]
-
Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]
-
Kletskov, A. V., et al. (2021). Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products. Molbank, 2022(1), M1320. Available at: [Link]
-
Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 94, 372-387. Available at: [Link]
-
Aurelio, L., & Hutton, C. A. (2010). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Synthesis (pp. 247-279). Wiley-VCH. Available at: [Link]
-
RSC Publishing. (n.d.). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Retrieved from [Link]
-
IT Services - University of Liverpool. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]
-
Bertrand, S., et al. (2013). Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Mini-Reviews in Medicinal Chemistry, 14(1), 1-15. Available at: [Link]
- Google Patents. (n.d.). US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase.
-
ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22103-22119. Available at: [Link]
- Google Patents. (n.d.). CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt.
Sources
- 1. Synthesis and Characterization of N-Methyl Fatty Hydroxamic Acids from Ketapang Seed Oil Catalyzed by Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nveo.org [nveo.org]
- 7. mdpi.com [mdpi.com]
- 8. New Lipophilic Hydroxamates as Promising Trypanocidal Agents: Design, Synthesis, SAR, and Conformational Behavior Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. researchmgt.monash.edu [researchmgt.monash.edu]
- 14. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Preventing racemization during synthesis of Boc-Valine Weinreb amide
The following guide serves as a specialized Technical Support Center for researchers encountering racemization issues during the synthesis of Boc-Valine Weinreb Amide .
Topic: Prevention of Racemization in Sterically Hindered Amino Acids Ticket ID: VAL-RAC-001 Status: Resolved/Guide Published
Executive Summary: The "Valine Problem"
Boc-Valine is deceptively simple. While the Boc (tert-butoxycarbonyl) group is a urethane protector that typically suppresses racemization better than amides (like Acetyl), Valine presents a unique challenge due to
The Core Conflict:
-
Steric Hindrance: The bulky isopropyl group shields the carbonyl carbon, significantly slowing down the nucleophilic attack by the Weinreb amine (
-dimethylhydroxylamine). -
Extended Activation Time: Because the coupling is slow, the activated ester intermediate "lives" longer in solution.
-
Side Reaction: This extended lifetime allows the thermodynamically favorable Oxazolone (Azlactone) pathway to compete, leading to loss of chiral purity.
Mechanism of Failure (Root Cause Analysis)
To fix the problem, you must understand the enemy. Racemization in Boc-Valine synthesis rarely happens via direct enolization. It occurs primarily through the 5(4H)-Oxazolone pathway .
The Oxazolone Pathway
When the Weinreb amine is slow to attack (due to Valine's bulk), the carbonyl oxygen of the Boc group attacks the activated acid, forming a 5-membered ring (oxazolone). The base then easily abstracts the acidic
Figure 1: The "Danger Zone" is the delay between activation and coupling. Valine's bulk forces the reaction into the red dashed pathway if conditions are not controlled.
Reagent Selection Guide (The Hardware)
Choosing the right coupling system is 80% of the solution.
| Coupling System | Risk Level | Pros | Cons | Recommendation |
| T3P (Propylphosphonic Anhydride) | Lowest | Fast kinetics; no HOBt needed; water-soluble byproducts; works with mild bases.[1] | Cost; sensitive to moisture. | Preferred for Valine. |
| Mixed Anhydride (IBCF) | High | Cheap; scalable; clean if done perfectly. | Requires strict -15°C control; catastrophic racemization if warmed too fast. | Use only with strict temp control. |
| EDC / HOBt | Medium | Standard "workhorse"; HOBt suppresses oxazolone. | Slower reaction for Valine; urea byproducts can be hard to remove. | Acceptable with optimization. |
| HATU / DIPEA | Medium-High | Very fast activation. | High activation speed can increase racemization if base is excess. | Avoid for this specific synthesis. |
Troubleshooting & FAQs
Specific answers to common user tickets.
Q1: I am using EDC/HOBt and seeing 15% racemization. Why?
A: This is likely a Base Issue .
-
Base Choice: Are you using Triethylamine (TEA)? Stop. TEA is a strong, unhindered base that promotes oxazolone formation. Switch to N-Methylmorpholine (NMM) or DIPEA (Diisopropylethylamine).[2][3] NMM is weaker and safer; DIPEA is hindered.
-
Stoichiometry: Do not use excess base during the activation step. Add the base only if the amine salt needs neutralizing, and do it after the acid is activated if possible (though with EDC, simultaneous addition is common).
Q2: Why is the Mixed Anhydride method (IBCF) giving me variable results?
A: Temperature Hysteresis. The formation of the mixed anhydride (Step 1) must happen at -15°C to -20°C . If it warms up to 0°C before the amine is added, the anhydride disproportionates or racemizes.
-
Fix: Use an internal thermometer. Do not rely on the bath temperature. Ensure the reaction stays at -15°C for the full activation period (15 mins) before adding the amine.
Q3: Can I use HATU to force the reaction to completion?
A: Proceed with Caution.
HATU is extremely powerful (creating an O-At ester). While it speeds up coupling, it also speeds up the intramolecular cyclization to the oxazolone. If you use HATU, you must use Collidine (TMP) as the base instead of DIPEA, as Collidine is less likely to abstract the
Validated Protocols
Choose the protocol that matches your available reagents.
Protocol A: The "Modern Gold Standard" (T3P Method)
Best for: High purity, pharmaceutical intermediates, scale-up.
Materials:
-
Boc-Val-OH (1.0 equiv)
- -Dimethylhydroxylamine HCl (1.1 equiv)
-
T3P (50% w/w in EtOAc/DMF) (1.5 equiv)
-
DIPEA (3.0 equiv) or N-Methylmorpholine (3.0 equiv)
-
Solvent: DCM or EtOAc (Dry)
Procedure:
-
Dissolve Boc-Val-OH and the Weinreb amine salt in DCM (0.1 M concentration).
-
Cool the mixture to 0°C .
-
Add the Base (DIPEA/NMM) dropwise. Note: No reaction happens yet.
-
Add T3P dropwise over 5-10 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Workup: Wash with water, 1M HCl (careful with Boc, keep cold/fast), sat. NaHCO3, and brine.
-
Why this works: T3P activates the acid in the presence of the amine. The "pre-activation" time is zero, minimizing the window for oxazolone formation.
Protocol B: The "Classic" Mixed Anhydride Method
Best for: Low cost, teaching labs. Requires strict temperature control.
Materials:
-
Boc-Val-OH (1.0 equiv)
-
Isobutyl Chloroformate (IBCF ) (1.05 equiv)
-
N-Methylmorpholine (NMM) (1.05 equiv for activation + 1.0 equiv for amine neutralization)
- -Dimethylhydroxylamine HCl (1.1 equiv)
-
Solvent: THF or DCM (Anhydrous)
Procedure:
-
Dissolve Boc-Val-OH and NMM (1.05 equiv) in THF.
-
Cool to -15°C (Salt/Ice bath). Verify with internal probe.
-
Add IBCF dropwise. Stir for exactly 15 minutes at -15°C.
-
Separately, mix Weinreb amine salt with NMM (1.0 equiv) in a small amount of THF.
-
Add the amine mixture to the activated acid slowly.
-
Stir at -15°C for 30 mins, then allow to warm to RT.
Troubleshooting Logic Flow
Use this decision tree to diagnose your current failure mode.
Figure 2: Diagnostic workflow for identifying the source of racemization.
References
-
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters. [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive." Journal of the American Chemical Society. [Link]
Sources
Technical Support Center: Grignard Reaction with (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide
Introduction
Welcome to the technical support guide for optimizing the Grignard reaction with the Weinreb amide, (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide. This chiral building block is crucial in various synthetic pathways, and its successful conversion to the corresponding ketone is often a pivotal step. The unique stability of the Weinreb amide's tetrahedral intermediate, facilitated by chelation to the magnesium ion, is key to preventing the common problem of over-addition that plagues reactions with other carbonyl electrophiles like esters or acid chlorides.[1][2] However, achieving high yields requires careful attention to several experimental parameters.
This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to help you diagnose issues, optimize conditions, and maximize the yield and purity of your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is critically low, and I'm recovering a significant amount of unreacted starting material. What are the likely causes?
A1: Recovering the Weinreb amide starting material is a classic sign of an inactive or insufficient Grignard reagent, or the presence of inhibitors in the reaction mixture.
-
Cause 1: Grignard Reagent Quality: The Grignard reagent is the most common point of failure. It is highly sensitive to moisture and atmospheric oxygen. Commercial solutions can degrade over time, and self-prepared reagents may have formed improperly. Hydride impurities from aged reagents can also lead to reduction side products instead of the desired ketone.[3]
-
Cause 2: Insufficient Anhydrous Conditions: Trace amounts of water in the solvent, on the glassware, or in the starting amide will quench the Grignard reagent, reducing the effective stoichiometry. Grignard reagents are potent bases and will readily deprotonate water instead of attacking the carbonyl.
-
Cause 3: Inadequate Activation of Magnesium: If preparing the Grignard reagent in situ or in a separate flask, the magnesium turnings may be coated with a passivating layer of magnesium oxide. This prevents the reaction with the alkyl/aryl halide from initiating.
Solutions & Protocols:
-
Validate Grignard Reagent Activity: Always titrate your Grignard reagent before use, even with fresh commercial bottles. This provides the exact molarity, ensuring you add the correct stoichiometric amount. See the protocol below.
-
Ensure Rigorous Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or in an oven at >120 °C for several hours and cool under a stream of inert gas (Argon or Nitrogen).
-
Use freshly distilled, anhydrous solvents. Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) are common choices.[4][5]
-
Ensure the Weinreb amide starting material is fully dry by dissolving it in an appropriate solvent and removing the solvent under high vacuum, or by co-evaporation with anhydrous toluene.
-
-
Activate Magnesium Turnings: If preparing your own Grignard reagent, briefly stir the magnesium turnings in the reaction flask without solvent under an inert atmosphere to mechanically break the oxide layer. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also effectively initiate the reaction.[6]
Q2: My primary side product is the tertiary alcohol from over-addition. How can I prevent this?
A2: The formation of a tertiary alcohol indicates that the reaction is not stopping at the ketone stage. This happens when the tetrahedral intermediate, which is supposed to be stable, collapses prematurely to the ketone during the reaction while active Grignard reagent is still present. The newly formed ketone is more reactive than the starting Weinreb amide and quickly captures a second equivalent of the Grignard reagent.
The stability of this intermediate is highly dependent on temperature.[4][7]
dot
Caption: Desired vs. Undesired Grignard Reaction Pathways.
Solutions & Protocols:
-
Strict Temperature Control: This is the most critical factor. The reaction should be performed at -78 °C (a dry ice/acetone bath). At this temperature, the magnesium-chelated tetrahedral intermediate is generally stable and will not collapse until the reaction is quenched and warmed up.[4]
-
Slow Addition: Add the Grignard reagent dropwise via a syringe pump over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the nucleophile, further disfavoring over-addition.
-
Inverse Addition: In some cases, adding the Weinreb amide solution to the Grignard reagent solution (inverse addition) at low temperature can be beneficial, although this is less common.
| Parameter | Recommendation for High Yield | Rationale |
| Temperature | -78 °C (Dry Ice/Acetone) | Stabilizes the key tetrahedral intermediate, preventing its premature collapse and subsequent over-addition.[4] |
| Solvent | Anhydrous THF or Et₂O | Ethereal solvents are standard for Grignard reagents, effectively solvating the magnesium species.[5] |
| Grignard eq. | 1.1 - 1.5 equivalents | A slight excess ensures complete conversion of the starting material, but a large excess can drive over-addition if other conditions are not optimal. |
| Addition Mode | Slow, dropwise addition via syringe pump | Prevents localized concentration and temperature spikes, minimizing side reactions. |
| Work-up | Quench at low temperature | Add a quenching agent like saturated aq. NH₄Cl or 1 M HCl while the reaction is still cold before allowing it to warm to room temperature. |
Q3: Is the Boc-protecting group on my amino acid stable? Could it be reacting?
A3: The tert-butyloxycarbonyl (Boc) group is generally robust under the basic and nucleophilic conditions of a Grignard reaction.[8] It is designed to be stable to bases and is cleaved under acidic conditions (e.g., with trifluoroacetic acid).[9][10]
However, two potential, though less common, issues can arise:
-
Directed Metallation/Reaction: In some complex systems, the Boc group can interact with organometallic reagents, potentially directing reactivity to an adjacent site.[11][12] For a simple substrate like this, it is highly unlikely to be a primary reaction pathway.
-
Reaction with Highly Reactive Grignards: While the amide carbonyl of the Boc group is significantly less electrophilic than the Weinreb amide, a highly reactive or sterically unhindered Grignard reagent in large excess could theoretically attack it. This is rarely observed.
If you suspect an issue with the Boc group, the problem is more likely related to the overall reaction conditions (e.g., temperature) causing indiscriminate reactivity, rather than a specific lability of the Boc group itself. Focus on optimizing the main reaction parameters first.
Experimental Protocols
Protocol 1: Titration of Grignard Reagent with Salicylaldehyde Phenylhydrazone
This method is reliable as the deep red endpoint is very clear.
-
Preparation:
-
Dry a 25 mL flask with a magnetic stir bar and septum.
-
Add ~100 mg of salicylaldehyde phenylhydrazone to the flask and record the exact weight.
-
Add 5-10 mL of anhydrous THF via syringe.
-
Stir at room temperature to dissolve the indicator.
-
-
Titration:
-
Draw exactly 1.0 mL of the Grignard solution into a 1.0 mL gas-tight syringe.
-
Slowly add the Grignard reagent dropwise to the stirring indicator solution.
-
The solution will be yellow. Continue adding until the color changes to a persistent deep red/orange, indicating the endpoint.
-
Record the volume of Grignard reagent added.
-
-
Calculation:
-
Molarity (M) = (Weight of indicator in mg) / (Molecular Weight of indicator * Volume of Grignard in mL)
-
MW of salicylaldehyde phenylhydrazone = 212.25 g/mol
-
Protocol 2: Optimized Grignard Reaction Procedure
-
Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen/argon inlet, add this compound (1.0 eq.).
-
Dissolve the amide in anhydrous THF (to make a ~0.2 M solution).
-
-
Reaction:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate, dry syringe, draw up the Grignard reagent (1.2 eq., based on titration results).
-
Place the syringe in a syringe pump and add the Grignard reagent to the stirred amide solution dropwise over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, allow the mixture to stir at -78 °C for an additional 1-2 hours. Monitor by TLC by quenching a small aliquot in saturated ammonium chloride.
-
-
Work-up:
-
While the reaction is still at -78 °C, slowly quench by adding saturated aqueous ammonium chloride solution dropwise.[4][13]
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate to dilute, and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purify the product via flash column chromatography.
-
Troubleshooting Workflow
dot
Caption: A workflow for troubleshooting low-yield Grignard reactions.
References
-
Overaddition of grignard to weinreb amide : r/Chempros - Reddit. (n.d.). Reddit. [Link]
-
Garg, N. K. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. Royal Society of Chemistry. [Link]
-
Williams2010. (2021). Question about Grignard reaction. Sciencemadness Discussion Board. [Link]
-
(E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. (n.d.). ChemRxiv. [Link]
-
Nambo, M., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Journal of Organic Chemistry. [Link]
-
Sarpong, R., et al. (2009). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. Journal of Organic Chemistry. [Link]
-
Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
-
The Grignard Reaction. (n.d.). University of Rochester. [Link]
-
-
Hassan, Q. (2019). Grignard reagent reaction with Weinreb amide. YouTube. [Link]
-
10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Smith, J. (2017). Reactions of Grignard Reagents with amides. Chemistry Stack Exchange. [Link]
-
Grignard Reaction (RMgX + Weinreb Amide). (n.d.). Common Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Rousseau, A. L., et al. (2026). Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines. Organic & Biomolecular Chemistry. [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]
-
Boc Protecting Group for Amines. (2023). Chemistry Steps. [Link]
-
Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. (2021). RSC Advances. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2018). ResearchGate. [Link]
-
Plakas, A. M., et al. (2026). Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines. ResearchGate. [Link]
-
Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. (2025). ResearchGate. [Link]
-
Wang, X.-J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. [Link]
-
Beak, P. (2013). Preparation and reactions of enantiomerically pure α-functionalized Grignard reagents. Nature Protocols. [Link]
-
Approaches to Amino Acid Building Blocks via Catalytic Asymmetric Reduction. (n.d.). University of Birmingham. [Link]
-
Singaram, B. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org. [Link]
-
2-Amino-2,3-dimethylbutanamide. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. escholarship.org [escholarship.org]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
Troubleshooting incomplete reduction of Boc-Val-N(OMe)Me to aldehyde
Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we provide in-depth guidance based on established chemical principles and extensive laboratory experience. This guide focuses on a common yet critical transformation: the reduction of an N-Boc-protected amino Weinreb amide, specifically tert-butyl (S)-(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate (Boc-Val-N(OMe)Me), to its corresponding aldehyde, Boc-Valinal.
We will explore the mechanistic underpinnings of this reaction, troubleshoot common issues like incomplete conversion and over-reduction, and provide validated protocols to ensure the successful synthesis of this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of unreacted starting material in my reduction of Boc-Val-N(OMe)Me. What are the likely causes?
Incomplete conversion is a frequent issue that typically points to problems with the reducing agent's activity, the reaction stoichiometry, or the overall reaction conditions.
-
Reagent Potency: Hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminum Hydride (DIBAL-H) are extremely sensitive to moisture and air. Improper handling or the use of an old, partially decomposed bottle is a primary cause of failed reactions. A simple visual check for LiAlH₄ should show a fine, white to light-gray powder; significant clumping or a dark gray appearance suggests decomposition. DIBAL-H is typically supplied as a solution, and its titer (concentration) can decrease over time.
-
Insufficient Equivalents: While theoretically one equivalent of hydride is needed, it is common practice to use a slight excess (1.1 to 1.5 equivalents) to account for any incidental quenching by trace moisture in the solvent or on the glassware, and to drive the reaction to completion.
-
Reaction Temperature: For reductions with LiAlH₄, the reaction is often initiated at -78 °C or 0 °C and then allowed to slowly warm. If the temperature is kept too low for the entire duration, the reaction rate may be too slow for the reaction to reach completion in a reasonable timeframe.
-
Inadequate Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction has stalled, and you are confident in your reagent's quality, extending the reaction time may be necessary.
Q2: My main product is the Boc-Valinol (the alcohol), not the desired aldehyde. How can I prevent this over-reduction?
Over-reduction is the most common side reaction in this process. It occurs when the initially formed aldehyde is further reduced to the primary alcohol. The key to preventing this lies in understanding the reaction mechanism and carefully controlling the reaction parameters.
The reduction of a Weinreb amide proceeds through a stable tetrahedral intermediate, which is stabilized by chelation with the aluminum hydride reagent.[1][2][3][4] This intermediate is stable at low temperatures and only collapses to form the aldehyde upon aqueous workup, after excess hydride has been quenched.[1][2]
Key factors to control over-reduction:
-
Temperature Control is Critical: This is the most important parameter. The reaction must be maintained at a low temperature (typically -78 °C, especially for DIBAL-H) throughout the addition of the reducing agent.[5][6][7] At higher temperatures, the chelated intermediate can become unstable and break down prematurely in the presence of active hydride, leading to immediate reduction of the newly formed aldehyde.
-
Stoichiometry: Use the minimum effective amount of reducing agent. An excess of a powerful reductant like LiAlH₄ increases the likelihood of over-reduction.[2]
-
Quenching Procedure: The reaction must be carefully quenched at low temperature before warming. A common method is the slow, dropwise addition of a quenching agent like ethyl acetate or methanol to neutralize any remaining hydride before adding water or an acidic solution for the workup.
Q3: Why is the Weinreb amide special? Why doesn't it just reduce all the way to an amine like a normal amide?
Standard amides, when treated with powerful reducing agents like LiAlH₄, typically reduce all the way to the corresponding amine.[8][9] The mechanism involves the formation of a highly reactive iminium ion intermediate which is rapidly reduced a second time.[1]
The N-methoxy-N-methyl (Weinreb) amide functionality was specifically designed to prevent this. After the initial hydride attack on the carbonyl, the tetrahedral intermediate is stabilized by the formation of a stable five-membered ring chelate between the carbonyl oxygen, the N-methoxy oxygen, and the aluminum atom of the hydride reagent.[1][2][3][4] This chelated intermediate is the key to the reaction's success. It is stable enough to survive in the reaction mixture at low temperatures, preventing the elimination and formation of a more reactive species.[1][2][10] Only upon acidic or aqueous workup is the chelate broken down, releasing the desired aldehyde.
Troubleshooting Flowchart & Reaction Mechanism
To assist in diagnosing issues, the following flowchart provides a logical sequence of steps to identify and solve common problems.
Caption: Troubleshooting workflow for Weinreb amide reduction.
The mechanistic basis for the stability is visualized below, highlighting the key chelated intermediate that prevents over-reduction.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters [jstage.jst.go.jp]
- 6. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Removing unreacted N,O-dimethylhydroxylamine from Weinreb amidation mixtures
An Application Scientist's Guide to Post-Reaction Purification
Technical Support Center: Managing Weinreb Amidation Workups
Welcome to our dedicated guide for navigating the common challenges associated with Weinreb amidation. This resource, designed for chemists in both research and process development, provides in-depth troubleshooting advice and validated protocols for the efficient removal of unreacted N,O-dimethylhydroxylamine and its salts from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is removing N,O-dimethylhydroxylamine hydrochloride so challenging?
N,O-dimethylhydroxylamine is typically used as its hydrochloride salt (Me(OMe)NH·HCl) to improve its stability and handling. While the freebase is liberated in situ during the reaction, any unreacted material will persist. The core challenge lies in the dual nature of this reagent. The freebase is a polar, low molecular weight amine, and its hydrochloride salt is a highly water-soluble salt. This makes it prone to co-distillation with solvents, difficult to separate from polar products, and often requires specific workup procedures beyond a simple aqueous extraction.
Q2: I see a white precipitate in my crude reaction mixture after adding it to the separatory funnel. What is it?
This is almost certainly excess N,O-dimethylhydroxylamine hydrochloride crashing out of the organic solvent upon dilution or temperature change. It is highly soluble in water and should be readily removed during the aqueous workup phase.
Q3: Can I use a basic wash (e.g., aq. NaOH) to remove the hydrochloride salt?
This is generally not recommended as the primary removal method. While a basic wash will neutralize the HCl salt to its freebase form (N,O-dimethylhydroxylamine), the freebase itself has moderate solubility in common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc). Therefore, a basic wash may simply convert the salt into a form that partitions back into your organic layer, complicating subsequent purification steps.
Q4: Is column chromatography effective for removing this impurity?
Yes, flash column chromatography is a reliable method for separating the Weinreb amide product from residual N,O-dimethylhydroxylamine. However, due to the high polarity of the impurity, it can sometimes streak across the column or require highly polar solvent systems, which may complicate the isolation of polar products. Proper workup to remove the bulk of the impurity beforehand is highly recommended to improve the efficiency and resolution of the chromatography.
Troubleshooting Guide: Purification Strategies
The optimal purification strategy depends on the properties of your desired Weinreb amide product, particularly its stability and solubility. Below are detailed protocols and decision-making logic to guide you.
Decision Workflow for Purification
This diagram outlines a logical sequence for selecting the appropriate workup and purification strategy based on product characteristics.
Caption: Step-by-step workflow for the acidic wash purification method.
Method 2: Solid-Phase Scavenging
Principle: This method is ideal for acid-sensitive or water-soluble products where an aqueous workup is not feasible. A solid-supported scavenger resin, typically functionalized with an isocyanate or aldehyde group, is added to the crude reaction mixture. The resin selectively reacts with the primary amine of the N,O-dimethylhydroxylamine, covalently bonding it to the solid support. The resin is then simply filtered off.
Best For: Acid-labile products, water-soluble products, or parallel synthesis applications.
-
Choose Resin: Select an appropriate scavenger resin. Isocyanate-functionalized polystyrene (PS-Isocyanate) is highly effective for scavenging primary amines.
-
Stoichiometry: Use a 2-3 fold molar excess of the resin's functional group relative to the initial amount of N,O-dimethylhydroxylamine used in the reaction.
-
Incubation: Add the resin to the filtered, crude organic solution of your reaction mixture.
-
Agitate: Gently agitate the slurry at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the removal of the impurity by TLC or LC-MS.
-
Filter: Once the reaction is complete, filter the mixture to remove the resin.
-
Rinse and Concentrate: Wash the filtered resin with a small amount of the reaction solvent. Combine the filtrates and concentrate in vacuo.
Data Summary: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Acidic Wash | Protonation and extraction of the amine impurity into the aqueous phase. | Fast, inexpensive, highly effective for bulk removal. | Not suitable for acid-labile or highly water-soluble products. Can lead to emulsions. | Standard, acid-stable, non-polar to moderately polar products. |
| Scavenger Resin | Covalent capture of the amine impurity onto a solid support. | High selectivity, mild conditions, avoids aqueous workup. | Higher cost, requires longer reaction time, may require optimization. | Acid-sensitive products, water-soluble products, automated synthesis. |
| Chromatography | Separation based on differential adsorption to a stationary phase. | Provides the highest level of purity. | Can be time-consuming and solvent-intensive. Impurity may streak if not pre-treated. | Final purification step after a bulk removal workup. |
References
-
Weinreb Amide Synthesis and Subsequent Reaction. Organic Syntheses, Coll. Vol. 10, p.167 (2004); Vol. 79, p.251 (2002). [Link]
Minimizing over-addition side products in Weinreb ketone synthesis
Topic: Minimizing Over-Addition Side Products in Weinreb Ketone Synthesis Doc ID: WA-OPT-2024-05 Status: Active
Introduction
Welcome to the Technical Support Center. You are likely here because your Weinreb amide synthesis—renowned for its high chemoselectivity—has unexpectedly yielded a tertiary alcohol (over-addition product) instead of the desired ketone.
The "Weinreb Promise" relies on the formation of a stable 5-membered chelated intermediate that prevents the expulsion of the leaving group (
This guide deconstructs the thermodynamic and kinetic failure points of the Weinreb interface and provides a validated recovery protocol.
Module 1: Diagnostic Visualization
Understanding the Failure Mode
The diagram below illustrates the bifurcation between the successful pathway (stable chelate) and the failure pathway (premature collapse).
Figure 1: The stability of the Tetrahedral Intermediate (TI) is the sole barrier against over-addition. If the TI collapses before the quench (while R-M is present), the tertiary alcohol forms immediately.
Module 2: Critical Parameters (The "Why")
The Chelation Thermodynamics
The Weinreb mechanism works because the metal atom (Li or Mg) is "locked" between the carbonyl oxygen and the methoxy oxygen.
-
The Risk: If the metal dissociates from the methoxy oxygen, the tetrahedral intermediate collapses to the ketone in the reaction flask. Since ketones are more electrophilic than amides, any remaining organometallic reagent immediately attacks the ketone, forming the alcohol.
-
Root Cause: High temperatures increase the kinetic energy of the system, overcoming the binding energy of the chelate.
The Quench Exotherm (The "Hidden" Killer)
Many users maintain perfect conditions during the reaction but fail during the quench.
-
The Scenario: You add aqueous NH₄Cl to the reaction at 0°C.
-
The Failure: The neutralization is exothermic.[1] Localized "hot spots" form where the temperature spikes. In these hot spots, the chelate collapses to the ketone before the excess organometallic reagent is destroyed. The surviving reagent attacks the new ketone.
Module 3: Troubleshooting Q&A
Q1: "I am using an organolithium (RLi) and seeing 20% over-addition. My Grignard reactions never do this. Why?"
A: Organolithiums are significantly more aggressive nucleophiles and less effective chelators than magnesium-based Grignards.
-
The Science: The C-Li bond is more polarized than C-Mg, making the nucleophilic attack faster, but the Lithium atom is smaller and sometimes forms a less stable 5-membered chelate ring than Magnesium, especially if the solvent (like THF) competes for coordination.
-
The Fix:
-
Mandatory Temperature: Run RLi reactions at -78°C . Never run them at 0°C unless validated.
-
Titration: You must know the exact concentration of your RLi. A large excess (>1.5 eq) increases the statistical probability of a second attack if any chelate leakage occurs.
-
Q2: "My TLC showed a single spot during the reaction, but I got over-addition after workup. How is that possible?"
A: This confirms the "Quench Spike" hypothesis. The over-addition happened during your workup.
-
The Fix: Switch to an Inverse Quench .
-
Standard Quench: Pouring acid into the reaction flask (Bad for heat control).
-
Inverse Quench: Cannulating or pouring the cold reaction mixture slowly into a vigorously stirred, pre-chilled acid solution. This ensures that as soon as the chelate hits the new flask, the pH drops immediately, and the excess reagent is destroyed simultaneously.
-
Q3: "I have a very bulky Weinreb amide. Does steric hindrance help or hurt?"
A: Counter-intuitively, it often hurts .
-
The Science: While sterics usually slow down nucleophilic attack, extreme steric bulk around the amide nitrogen can force the
-methoxy group out of the optimal plane for chelation. If the ring cannot close tightly, the intermediate is unstable (See Nahm & Weinreb, 1981). -
The Fix: If using a bulky amide, ensure your solvent is non-coordinating (e.g., Toluene instead of THF) to encourage the metal to bind to the amide rather than the solvent.
Module 4: Optimized Protocol (The Gold Standard)
This protocol is designed to eliminate the two primary causes of over-addition: Thermal Collapse and Quench Inefficiency .
Reagents & Setup
-
Substrate: Weinreb Amide (1.0 equiv)
-
Reagent: Organometallic (RLi or RMgX) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous THF or Et₂O (Freshly distilled or from SPS)
-
Quench: 1M HCl or Saturated NH₄Cl (Pre-chilled)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the Weinreb amide and dissolve in anhydrous solvent.
-
Thermal Equilibration:
-
For R-Li : Cool to -78°C (Dry ice/Acetone).
-
For R-MgX : Cool to 0°C (Ice/Water). Note: Some aryl Grignards require RT, but start cold.
-
-
Controlled Addition: Add the organometallic reagent dropwise over 15–20 minutes.
-
Why: Prevents local concentration spikes and exotherms.
-
-
Monitoring: Stir at the set temperature. Monitor by TLC.[1]
-
Critical: Do NOT let the reaction warm up to room temperature to "push" it unless absolutely necessary.
-
-
The Inverse Quench (Crucial Step):
-
Prepare a separate flask with the quenching solution (1M HCl or Sat. NH₄Cl) and cool it to 0°C.
-
Transfer the reaction mixture (via cannula or slow pour) into the quenching flask with vigorous stirring.
-
-
Extraction: Proceed with standard organic extraction (EtOAc/Et₂O), wash with brine, dry over MgSO₄, and concentrate.
Data Comparison: Reagent Risk Profile
| Parameter | Organolithium (R-Li) | Grignard (R-MgX) |
| Reactivity | Very High | Moderate to High |
| Chelate Stability | Lower (Prone to leakage) | High (Mg chelates strongly) |
| Optimal Temp | -78°C | 0°C to RT |
| Over-Addition Risk | High | Low |
| Rec. Stoichiometry | 1.1 – 1.2 equiv | 1.2 – 1.5 equiv |
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818.
-
Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997, 339(1), 517–524.
-
Murphy, G. K.; Hoge, G. S. "Anhydrous Quenching Conditions for the Synthesis of Ketones from Weinreb Amides." Organic Process Research & Development, 2014, 18(12), 1800–1805.
Sources
Technical Support Center: Purification Strategies for (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide Oils
Welcome to the technical support guide for the purification of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Given that this compound is frequently isolated as a viscous oil, this guide focuses on robust purification strategies to address the unique challenges this presents, ensuring high purity and experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: My crude product of this compound is a thick, colorless oil. Is this the expected physical state?
A1: Yes, it is very common for this compound and many other Boc-protected amino acid derivatives, especially those with sterically hindered alkyl side chains like the dimethylbutanamide core, to be isolated as viscous oils or amorphous foams rather than crystalline solids.[1] The bulky tert-butoxycarbonyl (Boc) group and the N-methoxy-N-methyl (Weinreb) amide functionality can disrupt crystal lattice formation. While some Boc-amino acids can be crystallized, many derivatives remain oily even when pure.[2][3]
Q2: What are the most likely impurities I should expect in my crude product after synthesis?
A2: The impurity profile is highly dependent on the synthetic route, particularly the coupling method used to form the Weinreb amide. Common impurities are summarized in the table below.
Table 1: Potential Impurities in Crude this compound
| Impurity Class | Specific Examples | Origin / Cause | Removal Strategy |
| Unreacted Reagents | Boc-(S)-tert-leucine, N,O-Dimethylhydroxylamine HCl | Incomplete reaction. | Aqueous workup, Flash Chromatography. |
| Coupling Reagent Byproducts | Dicyclohexylurea (DCU), HOBt, HBTU byproducts | Use of carbodiimide or other peptide coupling reagents.[4] | Filtration (for insoluble ureas like DCU), Aqueous workup, Flash Chromatography. |
| Side-Reaction Products | Di-Boc protected starting material, N-trifluoroacetylated amine (if TFA is used prematurely)[] | Excess Boc-anhydride during protection; premature deprotection and side reaction with TFA.[6] | Flash Chromatography. |
| Epimers/Diastereomers | (R)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide | Racemization during the amino acid activation/coupling step, often promoted by excess base or prolonged reaction times.[6][7] | Chiral HPLC or careful flash chromatography may resolve, but prevention is key. |
| Residual Solvents | DMF, NMP, CH₂Cl₂ | High-boiling point reaction solvents or extraction solvents. | High-vacuum drying, potentially with gentle heating; Azeotropic distillation with toluene. |
Q3: What is the single most reliable method for purifying this oily compound?
A3: For routine purification to achieve high purity (>95%), automated or manual flash column chromatography on silica gel is the industry-standard and most effective method.[8][9][10] It provides excellent separation of the desired neutral amide from both more polar (e.g., amine salts, urea byproducts) and less polar impurities.
Q4: How can I accurately assess the purity of the purified oil?
A4: A multi-technique approach is recommended:
-
¹H and ¹³C NMR Spectroscopy: This is the primary method to confirm the structural integrity of the compound and identify any organic impurities. The presence of rotamers around the amide bond is common for N-Boc protected compounds and can lead to duplicated signals in the NMR spectrum.[9]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile or water/methanol gradient) is excellent for quantifying purity.
-
Chiral HPLC: To determine the enantiomeric excess (%ee) and ensure no racemization has occurred, analysis on a chiral column is essential.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q5: Is it possible to solidify the purified oil? This would make handling and weighing much easier.
A5: Yes, inducing solidification is often possible, though not guaranteed. The most common technique is trituration or "pulping" of the concentrated oil with a cold, non-polar solvent in which the product is insoluble but the minor, oily impurities are soluble.[2][3][12] Common solvents for this are n-hexane, pentane, or diethyl ether. This process can sometimes crash out the product as a solid or powder. Seeding with a previously obtained solid crystal can dramatically aid this process.[2]
Section 2: Troubleshooting Guide for Flash Chromatography
This section provides solutions to common problems encountered during the primary purification step.
Issue 1: My product is co-eluting with an unknown impurity on the column.
-
Causality: This occurs when the polarity of the product and an impurity are too similar in the chosen solvent system. For a neutral molecule like a Boc-protected Weinreb amide, the most likely co-eluting impurities are other non-polar organic molecules, such as byproducts from coupling reagents or unreacted starting materials.
-
Solution & Protocol:
-
Optimize the Solvent System: Do not rely on a single solvent system. The key is to change the nature of the solvent-silica interaction. If you are using a standard Hexane/Ethyl Acetate gradient, the ethyl acetate is acting as the polar modifier and hydrogen bond acceptor. Switching to a system where the polar component has different properties can alter selectivity.
-
Experiment with Different Solvent Systems: Use TLC to test the separation in the solvent systems listed in the table below before committing to a column.
-
Table 2: Alternative Flash Chromatography Solvent Systems
| Solvent System | Elution Characteristics | Best For Separating |
| Hexanes / Ethyl Acetate | "Standard" system, good general-purpose separation.[10] | Most common impurities. |
| Toluene / Acetone | Toluene provides different aromatic interactions with the compound and silica. Acetone is a stronger polar modifier than ethyl acetate. | Impurities that have similar polarity to the product in Hex/EtOAc. |
| Dichloromethane / Methanol | A more polar system. Useful if the product requires a high percentage of ethyl acetate to elute. A shallow gradient (e.g., 0-5% MeOH in DCM) can provide high resolution. | More polar impurities and baseline separation of the main product. |
| Hexanes / MTBE (Methyl tert-butyl ether) | MTBE is a less polar alternative to ethyl acetate and can offer different selectivity. | Non-polar impurities that are difficult to resolve from the product. |
Issue 2: The product appears to be degrading on the silica gel column, leading to low recovery.
-
Causality: The Boc (tert-butoxycarbonyl) protecting group is notoriously labile under acidic conditions.[13] Standard silica gel is inherently acidic (pH ≈ 4-5) and can slowly cleave the Boc group during a long chromatography run. This generates the free amine, which will have a very different polarity and may not elute as expected, along with gaseous byproducts.
-
Solution & Protocol:
-
Neutralize the Silica/Solvent: Add a small amount of a volatile base, typically 0.1-1% triethylamine (Et₃N) , to your eluent. This neutralizes the acidic sites on the silica gel, protecting the Boc group from cleavage.
-
Use Deactivated Silica: If the problem persists, use commercially available neutralized silica gel or prepare it by slurrying standard silica gel in your eluent containing 1% Et₃N before packing the column.
-
Run the Chromatography Quickly: Minimize the residence time of your compound on the column. Use a slightly stronger solvent system than what TLC might suggest to ensure the product elutes in a reasonable timeframe without compromising separation.
-
Protocol 1: Optimized Flash Chromatography of this compound
-
Sample Preparation: Dissolve the crude oil in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it in vacuo until a dry, free-flowing powder is obtained. This "dry loading" technique generally provides superior resolution compared to liquid injection.
-
Column Packing: Select a column size appropriate for your sample amount (typically a 100:1 to 50:1 ratio of silica:crude product by weight). Pack the column using the initial eluent (e.g., 95:5 Hexanes:EtOAc).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column, and gently add a thin layer of sand or a frit to protect the surface.
-
Elution: Run the column with a shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 40% over 10-15 column volumes). If acid sensitivity is a concern, add 0.5% triethylamine to both solvents.
-
Fraction Collection: Collect fractions based on UV detection (if your system has one) or by collecting small fractions and analyzing them by TLC.
-
Analysis & Pooling: Stain TLC plates with a potassium permanganate (KMnO₄) solution, as the Weinreb amide is susceptible to oxidation and will show up clearly. Pool the pure fractions.
-
Solvent Removal: Concentrate the pooled fractions under reduced pressure. To remove the last traces of triethylamine, co-evaporate with fresh DCM or ethyl acetate (2-3 times). Dry the resulting oil under high vacuum to a constant weight.
Section 3: Visual Workflow for Purification Strategy
The following diagram outlines a decision-making workflow for purifying your crude product.
Caption: Decision workflow for purification and troubleshooting.
Section 4: References
-
Eureka | Patsnap. (2021, April 16). Crystallization method of Boc-amino acid.
-
Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
-
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?[Link]
-
Ghosh, A. U., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC. [Link]
-
UniTo. Synthesis of Weinreb a. [Link]
-
PMC. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
Taylor & Francis Online. (2019, March 18). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. [Link]
-
ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
Taylor & Francis Online. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wiley-VCH. (2009). Protection Reactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. iris.unito.it [iris.unito.it]
- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
Stability of Boc-Valine Weinreb amide under acidic workup conditions
A Guide to Navigating Acidic Workup Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of N-Boc-L-Valine-N'-methoxy-N'-methylamide (Boc-Valine Weinreb amide) during acidic workup procedures. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge when exposing Boc-Valine Weinreb amide to acidic conditions?
The primary challenge lies in the conflicting reactivity of the two core functional groups. The tert-butoxycarbonyl (Boc) protecting group is designed to be cleaved by acid, while the N-methoxy-N-methylamide (Weinreb amide) is susceptible to acid-catalyzed hydrolysis back to the carboxylic acid. The goal of a successful workup is to achieve selective deprotection of the Boc group while minimizing or preventing the degradation of the Weinreb amide.
Q2: How stable is the Weinreb amide moiety to typical acidic workup conditions?
The Weinreb amide is relatively robust compared to other carbonyl derivatives like esters or acid chlorides. Its stability stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, which resists further reaction.[1][2] It can often tolerate brief exposure to mild aqueous acids (e.g., 1 M HCl, 10% citric acid) at low temperatures, which are commonly used during extractive workups to remove basic impurities.[3][4][5] However, prolonged exposure to strong, concentrated acids (like trifluoroacetic acid or concentrated HCl), especially at elevated temperatures, will lead to significant hydrolysis.[6][7]
Q3: What is the mechanism of Boc group deprotection under acidic conditions?
The deprotection of the Boc group is an acid-catalyzed elimination reaction. The process involves three main steps[8]:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Carbocation Formation: The protonated group cleaves to form a stable tert-butyl carbocation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form an ammonium salt.[8]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Q4: Does the valine side chain influence stability during acidic workup?
The bulky isopropyl side chain of valine introduces significant steric hindrance.[9] While this is a well-known challenge that can slow down coupling reactions, its effect on acid stability is less direct. The steric bulk does not significantly alter the electronic properties of the Weinreb amide or the Boc group. Therefore, it does not offer substantial protection against acid-catalyzed hydrolysis or deprotection. The primary factors governing stability remain acid strength, temperature, and exposure time.
Troubleshooting Guide
This guide addresses common issues encountered when Boc-Valine Weinreb amide is subjected to acidic conditions, intentionally for deprotection or incidentally during workup.
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Low or No Yield of Desired Product | 1. Weinreb Amide Hydrolysis: The acidic conditions were too harsh (too concentrated, high temperature, or long exposure), leading to the formation of Boc-Valine-OH. | • Control Temperature: Perform the workup or deprotection at 0 °C or below to slow the rate of hydrolysis. • Use Milder Acids: For workups, switch from 1M HCl to saturated NH₄Cl or 10% citric acid.[4] • Minimize Exposure: Reduce the contact time with the acidic aqueous phase during extractions. |
| 2. Incomplete Reaction Prior to Workup: The initial reaction to form the Weinreb amide was not complete. | • Confirm Completion: Use TLC or LC-MS to confirm full consumption of the starting material before initiating the workup. | |
| Presence of Boc-Valine-OH as a Major Byproduct | Definitive Weinreb Amide Hydrolysis: The N-O bond of the Weinreb amide was cleaved by the acid. | • Re-evaluate the Workup pH: Ensure the pH does not drop excessively. A brief wash with a milder acid is preferable to a long stir. • Biphasic Conditions: If deprotection is the goal, consider biphasic systems or less aqueous conditions to limit water availability for hydrolysis. |
| Product is the Fully Deprotected Amino Amide (H-Val-Weinreb Amide) | Successful but Unintended Boc Deprotection: The acidic wash was strong enough to partially or fully cleave the Boc group. | • This may be acceptable if the next step is a coupling. The resulting amine salt can be neutralized in situ for the subsequent reaction. • To avoid this: Use a non-acidic workup. Wash with water and brine only, then use chromatography to remove non-polar impurities. Use a saturated sodium bicarbonate wash to remove acidic starting materials.[3] |
digraph "Troubleshooting Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];Start [label="Acidic Workup Performed"]; Analyze [label="Analyze Crude Product (TLC/LC-MS)", shape=diamond, style="filled", fillcolor="#FBBC05"]; Desired [label="High Yield of Boc-Val-Weinreb Amide?", shape=diamond, style="filled", fillcolor="#34A853"]; Success [label="Proceed to Next Step", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Failure [label="Low Yield or Byproducts", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify [label="Identify Major Species", shape=diamond, style="filled", fillcolor="#FBBC05"]; BocValOH [label="Boc-Val-OH Detected"]; Deprotected [label="H-Val-Weinreb Amide Detected"]; Action1 [label="Reduce Acid Strength/Temp/Time", shape=box]; Action2 [label="Use Milder Acid (e.g., sat. NH₄Cl)"]; Action3 [label="Use Non-Acidic Wash (e.g., NaHCO₃)"]; Start -> Analyze; Analyze -> Desired; Desired -> Success [label="Yes"]; Desired -> Failure [label="No"]; Failure -> Identify; Identify -> BocValOH [label="Hydrolysis Product"]; Identify -> Deprotected [label="Deprotection Product"]; BocValOH -> Action1; Deprotected -> Action3; Action1 -> Action2;
}
Caption: Decision workflow for troubleshooting acidic workups.
Experimental Protocols
Protocol 1: Mild Acidic Workup for Purification
This protocol is designed to remove basic impurities (e.g., excess amines from a coupling reaction) while preserving both the Boc and Weinreb amide groups.
Objective: Purify crude Boc-Valine Weinreb amide post-synthesis.
Methodology:
-
Initial Quench: Quench the reaction mixture by adding it to an equal volume of cold deionized water.
-
Solvent Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Mild Acid Wash: Transfer the combined organic layers to a separatory funnel and wash once with cold (0-5 °C) 0.5 M citric acid or saturated ammonium chloride solution. Rationale: These mild acids are sufficient to protonate and remove common basic impurities without aggressively attacking the Boc or Weinreb amide groups.
-
Neutralizing Wash: Wash the organic layer with saturated sodium bicarbonate solution to remove any residual acid.
-
Brine Wash: Wash with saturated sodium chloride (brine) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified product.
-
Validation: Confirm product integrity via ¹H NMR and LC-MS analysis.
Protocol 2: Selective Boc Deprotection with Weinreb Amide Preservation
This protocol aims to remove the Boc group while leaving the Weinreb amide intact for subsequent reactions, such as reduction to an aldehyde.
Objective: Synthesize H-Val-Weinreb amide TFA salt.
Methodology:
-
Dissolution: Dissolve the Boc-Valine Weinreb amide in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Argon).
-
TFA Addition: Slowly add 4-5 equivalents of trifluoroacetic acid (TFA) dropwise to the stirred solution. Rationale: Using a limited excess of TFA in a non-aqueous solvent favors the Boc deprotection mechanism while minimizing the water available for Weinreb amide hydrolysis.[10][11]
-
Reaction Monitoring: Monitor the reaction closely by TLC (staining with ninhydrin to visualize the newly formed free amine). The reaction is typically complete within 30-60 minutes at 0 °C. Do not let the reaction warm to room temperature for extended periods.
-
Removal of Volatiles: Once the reaction is complete, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene (3x) can help remove residual TFA.
-
Product Isolation: The resulting product is the trifluoroacetate salt of the amine (H-Val-Weinreb amide • TFA), which can often be used directly in the next step without further purification.
-
Validation: Confirm the structure via mass spectrometry to ensure the molecular weight corresponds to the deprotected product.
References
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. Available from: [Link]
-
Bull, J. A., & Mousseau, J. J. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 879. Available from: [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. Available from: [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. Available from: [Link]
-
Wikipedia. Weinreb ketone synthesis. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]
-
ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Available from: [Link]
-
Reddit. Tips or alternative synthesis route needed. : r/Chempros. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available from: [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Available from: [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C? Available from: [Link]
-
Reddit. Weinreb amide workup extraction issues : r/OrganicChemistry. Available from: [Link]
-
Bull, J. A., & Mousseau, J. J. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 879. MDPI. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Available from: [Link]
-
Reddit. Boc and tBu ester pH stability during enamine hydrolysis : r/Chempros. Available from: [Link]
-
Taylor, R. D., et al. (2011). Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. Organic Letters, 13(2), 302-305. Available from: [Link]
-
University of York. Theory of Aqueous Workup. Available from: [Link]
-
ResearchGate. Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Available from: [Link]
-
ChemSpider Synthetic Pages. Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. Available from: [Link]
Sources
- 1. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Characterization of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide
In the landscape of modern synthetic chemistry, particularly in the assembly of complex peptide frameworks and the synthesis of chiral ketones, Weinreb amides stand out as exceptionally versatile intermediates.[1] Their stability and controlled reactivity with organometallic reagents make them a cornerstone of predictable and high-yield transformations. Among these, (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide, derived from the bulky non-proteinogenic amino acid L-tert-leucine, is a critical building block for introducing steric hindrance and specific stereochemistry in drug discovery and development.
This guide provides an in-depth analysis of the ¹H NMR spectroscopic signature of this compound. Moving beyond a simple peak list, we will dissect the spectrum, compare it with relevant structural analogs, and provide a robust experimental protocol for its acquisition and interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural verification to drive their synthetic campaigns forward.
The Expected ¹H NMR Spectrum: A Detailed Analysis
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Key Structural Feature |
| tert-Butyl (Side Chain) | ~0.9-1.1 | Singlet | 9H | C(CH₃)₃ |
| Boc Group | ~1.45 | Singlet | 9H | OC(CH₃)₃ |
| N-Methyl | ~3.2 | Singlet | 3H | N-CH₃ |
| N-Methoxy | ~3.7 | Singlet | 3H | N-OCH₃ |
| α-Proton | ~4.2-4.4 | Doublet | 1H | CH-N(Boc) |
| Amide NH | ~5.1-5.4 | Doublet | 1H | NH-Boc |
Comparative Spectral Analysis: Building Confidence in Assignments
Unambiguous peak assignment is paramount. By comparing the expected spectrum of our target molecule with those of its precursors and related structures, we can validate our assignments and gain a deeper understanding of how subtle structural modifications influence the chemical environment of the protons.
Comparison with N-Boc-L-tert-leucine
The starting material for the synthesis of this compound is N-Boc-L-tert-leucine.[2] The key differences in their ¹H NMR spectra will be the absence of the carboxylic acid proton (typically found at δ 10-12 ppm and often broad) and the appearance of the N-methoxy and N-methyl signals of the Weinreb amide.
| Compound | tert-Butyl (Side Chain) | Boc Group | α-Proton | N-Methoxy & N-Methyl | Carboxylic Acid |
| N-Boc-L-tert-leucine | ~1.0 ppm (s, 9H) | ~1.45 ppm (s, 9H) | ~4.1 ppm (d, 1H) | Absent | ~10-12 ppm (br s, 1H) |
| This compound | ~0.9-1.1 ppm (s, 9H) | ~1.45 ppm (s, 9H) | ~4.2-4.4 ppm (d, 1H) | ~3.2 & ~3.7 ppm (s, 3H each) | Absent |
The slight downfield shift of the α-proton in the Weinreb amide is expected due to the change in the electronic environment upon conversion of the carboxylic acid to the N-methoxy-N-methylamide.
Comparison with Other Boc-Protected Weinreb Amides
Examining other Boc-protected amino acid Weinreb amides provides further context for the chemical shifts of the protons associated with the Weinreb amide moiety and the Boc protecting group. For instance, N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, which features an isopropyl side chain instead of a tert-butyl group, offers a close comparison.[3][4] The signals for the N-methyl and N-methoxy groups in these structures consistently appear in the ~3.2 ppm and ~3.7 ppm regions, respectively. The Boc group protons are reliably found around 1.45 ppm.[5]
Experimental Protocol for ¹H NMR Acquisition
To ensure high-quality, reproducible data, the following experimental protocol is recommended.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity (>95%) to avoid misleading signals from residual solvents or synthetic byproducts.[5]
-
Solvent: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a relatively non-polar solvent that dissolves many organic molecules and has a clean spectral window. For compounds with solubility issues or to resolve overlapping signals, deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative.[5]
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard at 0 ppm.
2. NMR Instrument Parameters (400 MHz Spectrometer):
-
Experiment: Standard 1D ¹H NMR.
-
Number of Scans: 16-32 scans.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
3. Advanced NMR Techniques for Unambiguous Assignment:
For complex molecules or to resolve any ambiguities in the 1D spectrum, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is essential for confirming the connectivity between the amide NH and the α-proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, providing an extra layer of verification for each assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which can be useful for confirming the assignments of the Boc group and the Weinreb amide moieties.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for NMR characterization.
Conclusion
The ¹H NMR spectrum of this compound presents a clear and interpretable set of signals that are consistent with its structure. By leveraging comparative data from its parent amino acid and other Weinreb amides, researchers can confidently assign each peak and verify the successful synthesis of this important chiral building block. The application of both 1D and 2D NMR techniques, as outlined in this guide, provides a robust framework for the rigorous structural elucidation required in modern chemical research.
References
-
Semantic Scholar. A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. [Link]
-
National Center for Biotechnology Information. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. [Link]
- Lu, Y., et al. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances, 2017, 7(1), 353-359.
-
Organic Syntheses. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]
-
The Royal Society of Chemistry. SUPPORTNG INFORMATION. [Link]
- Sawatzki, P., et al. 2(S)-N-tert-Butoxycarbonylamino-N-methoxy-N-methylbutanamide. Acta Crystallographica Section E: Structure Reports Online, 2002, 58(12), o1415-o1417.
- Zhang, X., et al. Synthesis and structure of 2-(N-tert-butoxycarbonylamino) pyridine derivatives. Journal of Molecular Structure, 2017, 1130, 79-86.
-
PhytoBank. 1H NMR Spectrum (PHY0003897). [Link]
-
Pharmaffiliates. (S)-2-((S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanamido)-3,3-dimethylbutanoic Acid. [Link]
-
InstaNANO. NMR Database Table with Search. [Link]
-
The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]
-
MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. N-Boc-L-tert-leucine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. N-Boc-L-valine(13734-41-3) 1H NMR [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide to LC-MS Methodologies for the Analysis of Boc-Val-N(OMe)Me
Executive Summary & Mechanistic Context
Boc-Val-N(OMe)Me (N-Boc-L-valine Weinreb amide) is a highly valuable intermediate in the synthesis of chiral α-amino ketones and aldehydes, which are fundamental building blocks for peptidomimetics and protease inhibitors. The strategic advantage of the Weinreb amide functionality lies in its ability to prevent the over-addition of organometallic reagents (like Grignard or organolithium reagents) by forming a stable, five-membered metal-chelated intermediate that only collapses upon aqueous workup[1].
However, synthesizing and purifying this compound presents distinct analytical challenges. The isopropyl side chain of valine introduces significant steric hindrance, often leading to incomplete coupling with N,O-dimethylhydroxylamine unless highly potent activating agents (e.g., HATU, DIC/Oxyma) are employed[2]. Consequently, crude reaction mixtures are typically burdened with unreacted starting materials, coupling reagent adducts, and potential racemization byproducts[3].
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for monitoring these reactions. This guide objectively compares chromatographic stationary phases and details a self-validating MS/MS protocol to ensure accurate quantification and purity assessment of Boc-Val-N(OMe)Me.
Comparative Analysis: Chromatographic Methodologies
To achieve baseline resolution between Boc-Val-N(OMe)Me and structurally similar synthesis impurities, the choice of stationary phase is critical. We compared a standard Octadecylsilane (C18) column against a Biphenyl column.
Causality Behind the Chromatographic Shift
While Boc-Val-N(OMe)Me is moderately lipophilic and retains well on a C18 phase via dispersive interactions, polar byproducts (such as unreacted N,O-dimethylhydroxylamine and coupling reagent derivatives) often co-elute in the void volume or cause ion suppression. A Biphenyl column introduces orthogonal selectivity through
Table 1: Performance Comparison of Stationary Phases
| Analytical Metric | Standard UHPLC C18 Phase | UHPLC Biphenyl Phase | Mechanistic Causality |
| Retention Time (tR) | 3.2 min | 4.5 min | Biphenyl enhances retention via induced dipole interactions with the amide. |
| Peak Asymmetry (Tf) | 1.45 (Moderate Tailing) | 1.05 (Highly Symmetrical) | Biphenyl phase architecture provides superior shielding of residual surface silanols. |
| Resolution (Rs) * | 1.2 (Co-elution risk) | 3.8 (Baseline resolution) | Enhanced separation from polar coupling reagents (e.g., Oxyma/DIC byproducts). |
| Signal-to-Noise (S/N) | 150:1 | 420:1 | Improved resolution on Biphenyl eliminates co-eluting matrix suppression in ESI+. |
*Resolution calculated relative to the critical pair (unreacted N,O-dimethylhydroxylamine).
Mass Spectrometry: Ionization and Fragmentation Dynamics
Ionization Strategy
Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. The mobile phase must utilize 0.1% Formic Acid (FA) rather than Trifluoroacetic Acid (TFA). While TFA is a common ion-pairing agent that improves peak shape, it severely suppresses ESI+ signals and can induce premature, in-source deprotection of the acid-labile tert-butyloxycarbonyl (Boc) group[4].
Collision-Induced Dissociation (CID) Pathway
The fragmentation of Boc-protected amino acids is highly predictable and well-characterized[5]. During MS/MS analysis, the protonated precursor ion
-
Loss of Isobutylene (-56 Da): Yields an intermediate at m/z 205.1 .
-
Loss of Carbon Dioxide (-44 Da): The carbamoyl intermediate collapses, losing
to yield the free valine Weinreb amide at m/z 161.1 . -
Cleavage of the Weinreb Amide (-60 Da): Loss of
generates the terminal valine acylium ion at m/z 100.1 .
ESI-MS/MS Collision-Induced Dissociation (CID) fragmentation pathway of Boc-Val-N(OMe)Me.
Experimental Protocol: Self-Validating LC-MS Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates mandatory blank injections to monitor carryover (as Weinreb amides can adhere to stainless steel capillaries) and utilizes an internal standard to correct for matrix effects.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Standardization
-
Accurately weigh 1.0 mg of the crude Boc-Val-N(OMe)Me synthesis product.
-
Dissolve in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1 mg/mL stock.
-
Dilute the stock 1:1000 in a diluent of 50:50
:MeCN containing 100 ng/mL of an isotopically labeled internal standard (e.g., Boc-Val-d8-OH). Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak broadening.
Step 2: System Suitability Testing (SST)
-
Inject a double-blank (diluent only) to establish the baseline.
-
Inject a single-blank (diluent + internal standard) to ensure no isotopic interference at the target m/z.
-
Inject a known reference standard of Boc-Val-N(OMe)Me (100 ng/mL). Verify that the mass accuracy is within
ppm and peak asymmetry ( ) is . Proceed only if SST criteria are met.
Step 3: UHPLC Separation
-
Column: Core-shell Biphenyl, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A:
+ 0.1% Formic Acid. -
Mobile Phase B: MeCN + 0.1% Formic Acid.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1.5 min, return to 5% B for 2 min equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Step 4: MS/MS Detection (MRM Mode)
-
Source Temperature: 150 °C; Desolvation Temperature: 400 °C.
-
Capillary Voltage: 3.0 kV (ESI+).
-
MRM Transitions:
-
Quantifier: 261.1
161.1 (Collision Energy: 15 eV) -
Qualifier: 261.1
100.1 (Collision Energy: 25 eV)
-
Self-validating LC-MS analytical workflow for robust Weinreb amide quantification.
References
- Benchchem. "Mass Spectrometry Analysis of Boc-(S)
- Benchchem. "Common side reactions with Boc-protected amino acids and how to avoid them." Benchchem,
- Wolf, C. "Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/MS." CORE / American Society for Mass Spectrometry,
- ACS Publications. "Evaluation of Solution and Solid-Phase Approaches to the Synthesis of Libraries of α,α-Disubstituted-α-acylaminoketones.
- Parsaee, Faeze. "SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”." Texas Digital Library,
Sources
Definitive Guide: Boc-L-Valine Weinreb Amide Optical Purity & Synthesis
Specific optical rotation values for pure Boc-L-Valine Weinreb amide, along with a comprehensive technical comparison guide.
Target Audience: Synthetic Organic Chemists, Process Development Scientists, and QC Analysts. Purpose: To establish the "Gold Standard" optical rotation benchmark for Boc-L-Valine Weinreb amide, analyze synthesis routes that preserve chiral integrity, and provide a self-validating quality control protocol.
Part 1: The Benchmark – Specific Optical Rotation
For researchers relying on the "Chiral Pool" strategy, the optical purity of the starting material is non-negotiable. Below are the specific physicochemical standards for Boc-L-Valine Weinreb Amide (tert-butyl (S)-(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate).
The "Gold Standard" Value
| Metric | Specification | Conditions | Source Validation |
| Specific Optical Rotation | -18.5° | c = 1.0, Methanol | Sigma-Aldrich / Merck CoA [1] |
| Alternative Spec Range | -15.0° to -19.0° | c = 1.0, Methanol | Thermo Scientific / Fisher [2] |
| CAS Number | 87694-52-8 | N/A | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₂₄N₂O₄ | MW: 260.33 g/mol | Elemental Analysis |
| Physical State | Colorless Oil / Low-Melting Solid | mp: 34-37 °C | Visual Inspection |
| Refractive Index | Pure liquid | Lit.[1] Value |
Critical Insight: The rotation value is highly solvent-dependent. Values reported in chloroform (
) or acetic acid will differ significantly in magnitude and potentially sign. Always explicitly verify the solvent system (Methanol is the standard for this derivative).
Part 2: Synthesis & Mechanism – Preserving Chirality
The synthesis of Weinreb amides from N-protected amino acids is prone to racemization if the activation of the carboxylic acid is too aggressive (e.g., forming an oxazolone intermediate).
Comparative Analysis of Coupling Reagents
| Method | Reagents | Risk of Racemization | Yield | Verdict |
| Standard Carbodiimide | EDC·HCl / HOBt / NMM | Low | 85-92% | Recommended. HOBt suppresses oxazolone formation effectively. |
| Mixed Anhydride | Isobutyl chloroformate / NMM | Moderate | 80-90% | Fast, but temperature control (-15°C) is critical to prevent epimerization. |
| T3P (Propylphosphonic anhydride) | T3P / DBU or DIPEA | Very Low | >90% | Best for Scale-up. Mild conditions, easy workup (water-soluble byproducts). |
| Acid Chloride | SOCl₂ / Oxalyl Chloride | High | Variable | Avoid. High risk of racemization via ketene/oxazolone pathways. |
Pathway Visualization: Synthesis & Racemization Logic
The following diagram illustrates the standard synthesis pathway and the critical control point where racemization (loss of optical purity) can occur.
Figure 1: Synthesis workflow highlighting the oxazolone "danger zone" where optical purity is lost.
Part 3: Experimental Protocol (Self-Validating)
This protocol uses the EDC/HOBt method , chosen for its balance of reliability, cost, and high retention of optical activity.
Materials
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
EDC·HCl (1.1 equiv)
-
HOBt (anhydrous, 1.1 equiv)
-
N-Methylmorpholine (NMM) (2.2 equiv)
-
Dichloromethane (DCM) (Solvent, 0.1 M concentration)
Step-by-Step Methodology
-
Activation:
-
Dissolve Boc-L-Valine in dry DCM at 0°C (ice bath).
-
Add HOBt and NMM. Stir for 15 minutes. Checkpoint: Solution should be clear to slightly cloudy.
-
Add EDC·HCl. Stir for another 20 minutes at 0°C to form the active ester.
-
-
Coupling:
-
Add N,O-Dimethylhydroxylamine hydrochloride.
-
Add the second equivalent of NMM dropwise to neutralize the HCl salt.
-
Allow the reaction to warm to room temperature (23°C) and stir for 12 hours.
-
-
Workup (Purification):
-
Dilute with DCM.
-
Wash 1: 1M HCl (Cold) – Removes unreacted amine and EDC byproducts.
-
Wash 2: Saturated
– Removes unreacted Boc-Valine and HOBt. -
Wash 3: Brine – Drying.
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Validation (The "Self-Check"):
-
Yield Check: Expect >85% yield.
-
Appearance Check: Product should be a colorless oil or white solid (mp ~35°C).
-
Polarimetry Check: Dissolve 100 mg in 10 mL MeOH. Measure
.[4]-
Pass: -17.0° to -19.0°
-
Fail: > -15.0° (indicates racemization or impurities).
-
-
Part 4: Quality Control Decision Tree
Use this logic flow to interpret your analytical results.
Figure 2: QC Decision Tree for validating the optical purity of the synthesized amide.
References
-
Sigma-Aldrich (Merck). Product Specification: N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide (Cat. No. 458465). Accessed Feb 2026. (Contains CoA Data).
-
Thermo Scientific (Fisher). N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, 97% Specifications.[5][6] [5]
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
- Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids." Synthesis, 1983, 676–678. (Foundational protocol for Boc-amino acid Weinreb amides).
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
A Comparative Guide to HPLC Retention Time Standards for Boc-Valine Weinreb Amide Impurities
Introduction: The Critical Role of Purity in Peptide Synthesis
In the precise world of synthetic chemistry, particularly in the development of therapeutic peptides and complex organic molecules, the purity of starting materials is not merely a matter of quality control; it is a fundamental prerequisite for success. Boc-L-Valine N-methoxy-N-methylamide, commonly known as Boc-Valine Weinreb amide, is a cornerstone intermediate.[1][2][3] Its unique structure allows for the controlled, single addition of organometallic reagents to form ketones without the common side reaction of over-addition to a tertiary alcohol.[3] This reliability makes it invaluable in constructing the carbon skeletons of sophisticated target molecules.
However, the presence of even minor impurities in this key building block can compromise reaction yields, introduce difficult-to-remove byproducts, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API). For applications in solid-phase peptide synthesis (SPPS) and other sensitive procedures, a purity of ≥99% for intermediates like Boc-Valine Weinreb amide is strongly recommended.[4] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such compounds, offering the resolution required to separate the target molecule from structurally similar impurities.[4][5][]
This guide provides a comprehensive analysis of the common impurities associated with Boc-Valine Weinreb amide and establishes a framework for their identification using relative retention time standards under a validated Reversed-Phase HPLC (RP-HPLC) method.
The Impurity Profile: Understanding the Origins of Contaminants
A robust analytical strategy begins with a thorough understanding of the potential impurities that can arise during the synthesis and storage of Boc-Valine Weinreb amide. These can be systematically categorized based on their origin.
-
Starting Material-Related Impurities : The most common impurity in this class is unreacted L-Valine .[4] Due to its high polarity, it is typically well-resolved from the more non-polar product.
-
Reagent-Related Impurities : The synthesis of the Boc-protecting group involves di-tert-butyl dicarbonate (Boc anhydride).[7] Residual Boc anhydride and its primary decomposition product, tert-butanol , are frequent contaminants.[4]
-
Synthetic Byproducts :
-
Di-Boc-L-Valine : Over-protection of the starting amino acid can lead to the formation of a di-protected species, which has significantly different chromatographic behavior.[4][8]
-
Coupling Reagent Byproducts : The formation of the Weinreb amide from Boc-L-Valine requires a coupling agent (e.g., T3P, BOP, DCC).[1][2][9] Remnants of these reagents or their byproducts can persist if the workup is incomplete.
-
Boc-L-Valine : The immediate precursor, Boc-L-Valine, can remain if the amidation reaction does not go to completion.
-
-
Degradation Products :
Chromatographic Principles for Separation
Reversed-Phase HPLC (RP-HPLC) is the predominant technique for analyzing these types of compounds.[12][13] The separation is governed by the hydrophobic interactions between the analytes and the non-polar stationary phase (typically a C18 or C8 alkyl chain bonded to silica).
-
Mechanism of Retention : Molecules are eluted by a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase. More hydrophobic (non-polar) compounds interact more strongly with the stationary phase and therefore have longer retention times.
-
Elution Order Rationale :
-
L-Valine : As a zwitterionic amino acid, it is highly polar and will elute very early in the gradient.
-
Boc-L-Valine : The addition of the non-polar Boc group significantly increases hydrophobicity and retention time compared to L-Valine.
-
Boc-Valine Weinreb Amide (Product) : The conversion of the carboxylic acid to the N-methoxy-N-methylamide further increases its non-polar character, leading to a longer retention time than Boc-L-Valine.
-
Di-Boc-L-Valine & Boc Anhydride : These are generally the most non-polar species. The presence of two Boc groups on Di-Boc-L-Valine and the overall greasy nature of Boc anhydride result in the longest retention times.
-
The use of an acidic mobile phase modifier, such as 0.1% trifluoroacetic acid (TFA), is crucial. TFA acts as an ion-pairing agent, suppressing the ionization of any free carboxylic acids (like Boc-L-Valine) and free amines, which results in sharper, more symmetrical peaks and improved reproducibility.[5]
Standardized HPLC Method for Relative Retention Time (RRT) Comparison
While absolute retention times can vary between different HPLC systems and columns, a standardized method allows for the reliable use of Relative Retention Times (RRTs) for impurity identification. The following protocol serves as a robust baseline for analyzing Boc-Valine Weinreb amide purity.
Experimental Protocol: A Self-Validating HPLC Workflow
This protocol is designed to provide excellent resolution between Boc-Valine Weinreb amide and its most common impurities.
1. Instrumentation:
-
HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.[5]
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4] A high-quality, end-capped column is recommended for optimal peak shape.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[5]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35 °C. (Elevated temperature can improve peak efficiency and reduce viscosity).[5]
-
Detection Wavelength: 214 nm. (This wavelength provides strong absorbance for the carbamate and amide bonds).[4]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the Boc-Valine Weinreb amide sample in 1 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B.[4]
-
Ensure the sample is fully dissolved. If necessary, sonicate briefly.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.
4. System Suitability and Validation:
-
Trustworthiness: Before analyzing samples, the system's performance must be verified. This can be done by making five replicate injections of the sample solution. The relative standard deviation (RSD) for the area of the main peak should be ≤ 2.0%.[5]
-
Peak Identification: The identity of impurity peaks can be definitively confirmed by co-injection (spiking) with known standards of the suspected impurities or by using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information.[4][14]
Data Presentation: Comparative Retention Time Standards
The following table summarizes the expected elution order and approximate Relative Retention Times (RRTs) for key impurities relative to the Boc-Valine Weinreb amide peak using the protocol described above.
| Compound | Expected RRT (approx.) | Rationale for Elution Order |
| L-Valine | ~ 0.25 | Highly polar zwitterion, weakly retained. |
| Boc-L-Valine | ~ 0.92 | Precursor; less hydrophobic than the corresponding Weinreb amide. |
| Boc-L-Valine Weinreb Amide | 1.00 (Reference) | Main product. |
| Di-Boc-L-Valine | ~ 1.15 | Increased hydrophobicity from the second Boc group leads to stronger retention. |
| Boc Anhydride | ~ 1.25 | Highly non-polar reagent, strongly retained on the C18 phase. |
Note: These RRT values are illustrative and may vary slightly depending on the specific column chemistry and HPLC system.
Visualizing the Process and Relationships
Diagrams can clarify complex workflows and the origins of impurities.
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of Boc-Valine Weinreb amide.
Impurity Source Map
Caption: Origin map of potential impurities in Boc-Valine Weinreb amide synthesis.
Conclusion
Ensuring the purity of Boc-Valine Weinreb amide is paramount for its successful application in research and development. While absolute retention times are method-dependent, the principles of reversed-phase chromatography allow for the establishment of a reliable elution order and a set of relative retention time standards. By implementing the standardized HPLC protocol detailed in this guide, researchers can confidently assess the purity of their material, identify potential contaminants, and make informed decisions to troubleshoot synthetic procedures. This analytical rigor is a critical step in upholding the integrity and quality of the entire synthetic pathway.
References
-
A Systematic Approach to Peptide Analysis. Phenomenex. [Link]
-
Weinreb amides. Chemical & Engineering News Archive. [Link]
-
Pathways for branched chain amino acid catabolism. ResearchGate. [Link]
-
HPLC of Peptides and Proteins: Methods and Protocols. SpringerLink. [Link]
-
Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities. Waters Corporation. [Link]
-
HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
-
HPLC Analysis and Purification of Peptides. PMC. [Link]
-
Valine degradation | Pathway. PubChem. [Link]
-
Valine, leucine and isoleucine degradation - Homo sapiens (human). KEGG PATHWAY. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. The Pharma Innovation. [Link]
-
Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography. PMC. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
Retention time tables for amino acids using the AccQ-Tag method. Waters Corporation. [Link]
-
Scientific Letter. Atlanchim Pharma. [Link]
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides. Royal Society of Chemistry. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution. ACS Omega. [Link]
-
Supporting information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
-
Weinreb Amidation as the Cornerstone of an Improved Synthetic Route. PMC. [Link]
-
Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. PMC. [Link]
-
The retention time for different concentration of amino acids in standard mixture. ResearchGate. [Link]
-
Dual protection of amino functions involving Boc. RSC Advances. [Link]
-
Dual protection of amino functions involving Boc. ResearchGate. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
BOC Sciences Upgrades Impurity Isolation and Identification Service. Labinsights. [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 14. labinsights.nl [labinsights.nl]
A Senior Application Scientist's Guide: Weinreb Amide vs. Morpholine Amide for Boc-Valine Activation
In the landscape of modern synthetic chemistry, particularly in pharmaceutical and peptide-based drug development, the precise and efficient activation of carboxylic acids is paramount. For N-protected amino acids like Boc-L-Valine, this activation step dictates the success of subsequent carbon-carbon or amide bond formations. Two of the most reliable methods for creating stable, yet reactive, acylating agents involve the formation of N-methoxy-N-methylamides (Weinreb amides) and N-acylmorpholines (morpholine amides).
This guide provides an in-depth, evidence-based comparison of these two critical intermediates derived from Boc-Valine. We will dissect their synthesis, mechanistic nuances, performance in downstream reactions, and practical considerations to empower researchers to make informed decisions for their specific synthetic challenges.
The Underlying Principle: Taming Reactivity with Stable Intermediates
The primary challenge in reacting organometallic reagents (like Grignard or organolithium reagents) with common activated carboxyl species (such as acid chlorides or esters) is over-addition.[1][2] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol. Both Weinreb and morpholine amides masterfully circumvent this issue by forming a stable tetrahedral intermediate that resists collapse until acidic workup.[2][3]
The Weinreb Amide: A Legacy of Chelation-Stabilization
First reported in 1981, the Weinreb-Nahm amide has become a cornerstone of organic synthesis.[1] Its efficacy stems from the formation of a stable five-membered cyclic intermediate upon nucleophilic attack. This structure is stabilized by chelation between the metal cation (e.g., Mg²⁺ or Li⁺) and the two oxygen atoms of the tetrahedral intermediate.[1][3] This chelated complex is stable at low temperatures and prevents the elimination of the leaving group, thus precluding a second addition.[3]
Caption: Mechanism of Weinreb amide reaction with a Grignard reagent.
The Morpholine Amide: A Practical and Potent Alternative
Morpholine amides function on a similar principle of forming a stable tetrahedral intermediate, which prevents over-addition.[4] While lacking the specific N-O chelation of the Weinreb amide, the tetrahedral adduct is sufficiently stable to halt the reaction sequence before a second nucleophilic addition can occur.[4] The primary advantages of morpholine amides lie in their operational simplicity, the low cost and stability of the parent amine (morpholine), and the high water solubility of the resulting amides, which can significantly simplify purification.[5]
Caption: Mechanism of morpholine amide reaction with an organolithium reagent.
Head-to-Head Comparison: Performance and Practicality
The choice between a Weinreb or morpholine amide of Boc-Valine depends on a multi-faceted analysis of the synthetic goals, scale, and available resources.
Caption: General synthetic workflow for preparing activated Boc-Valine amides.
Synthesis and Reagent Considerations
Both amides are typically synthesized by activating the carboxylic acid of Boc-Valine with a suitable coupling reagent, followed by reaction with the corresponding amine.[2][6]
-
Weinreb Amide: Requires N,O-dimethylhydroxylamine, which is commercially available as a hygroscopic hydrochloride salt.[4][6] It is relatively expensive and requires neutralization before or during the coupling reaction.[6]
-
Morpholine Amide: Utilizes morpholine, an inexpensive, stable, and readily available liquid amine.[4][5] This makes the synthesis more economical and straightforward, especially for large-scale production.
Reactivity and Yield: A Key Distinction
While both amides are effective, experimental data reveals differences in reactivity, particularly with less reactive nucleophiles.
-
Weinreb Amide: Generally exhibits higher reactivity and often proceeds to full conversion. In a comparative study using alkynyllithium reagents, Weinreb amides underwent complete conversion to the corresponding ynone within 1 hour at 0°C.[4]
-
Morpholine Amide: Under identical conditions, the morpholine amide showed incomplete conversion, with 6-25% of the starting material remaining.[4][6] Achieving full conversion may require an excess of the nucleophile or more forcing conditions.[4]
Solubility and Purification
The physical properties of the final activated amides have significant practical implications.
-
Weinreb Amide: Generally hydrophobic and soluble in common organic solvents.
-
Morpholine Amide: The presence of the morpholine ring imparts higher hydrophilicity and often water solubility.[4][5] This can be a distinct advantage, allowing for aqueous extractions to remove nonpolar impurities, or a disadvantage if the product is difficult to extract from aqueous layers.
Side Reactions and Stereochemical Integrity
The primary concern during the synthesis of these amides from an α-amino acid is racemization of the chiral center.
-
Racemization: The risk of racemization is primarily associated with the initial activation step of the Boc-Valine carboxyl group, not the amide functionality itself.[7][8] The use of modern coupling reagents like HATU or COMU, in combination with non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA), minimizes this risk.[7][9] For mixed anhydride methods, the choice of tertiary amine and solvent is critical to suppress urethane formation and racemization.[10]
-
N-O Bond Cleavage (Weinreb Amide): The N-O bond in Weinreb amides can be susceptible to cleavage under certain reductive conditions or during some transition metal-catalyzed reactions, which can be an undesired side reaction.[11][12]
Data Summary: At-a-Glance Comparison
| Feature | Boc-Val-Weinreb Amide | Boc-Val-Morpholine Amide |
| Parent Amine | N,O-dimethylhydroxylamine HCl | Morpholine |
| Amine Cost & Stability | Higher cost, hygroscopic solid[6] | Low cost, stable liquid[5] |
| Reactivity | Very high; often complete conversion[4] | High, but may be lower than Weinreb[4][6] |
| Product Solubility | Generally soluble in organic solvents | Often water-soluble, hydrophilic[4][5] |
| Key Advantage | Gold standard for reactivity and reliability | Economical, operationally simple, easy workup |
| Key Disadvantage | Higher reagent cost, potential N-O cleavage[12] | May require excess nucleophile for full conversion[4] |
Experimental Protocols
The following protocols describe the synthesis of Boc-L-Valine Weinreb and morpholine amides using a standard carbodiimide coupling procedure.
Protocol 1: Synthesis of Boc-L-Valine Weinreb Amide
(N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide)
Materials:
-
Boc-L-Valine (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add Boc-L-Valine, N,O-dimethylhydroxylamine hydrochloride, and HOBt.
-
Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to Boc-L-Valine).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred suspension. Stir for 10 minutes.
-
Add EDC portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the pure Weinreb amide.
Protocol 2: Synthesis of Boc-L-Valine Morpholine Amide
((S)-1-(2-(tert-butoxycarbonylamino)-3-methylbutanoyl)morpholine)
Materials:
-
Boc-L-Valine (1.0 equiv)
-
Morpholine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add Boc-L-Valine and HOBt.
-
Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Morpholine, followed by the portion-wise addition of EDC.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure morpholine amide, which may solidify upon standing. Further purification by chromatography is performed if necessary.
Senior Application Scientist's Verdict
The choice between Weinreb and morpholine amides for Boc-Valine activation is not a matter of one being universally superior, but rather a strategic decision based on the specific application.
The Weinreb amide remains the undisputed benchmark for reactions demanding the highest possible reactivity and guaranteed conversion, especially with sterically hindered or electronically deactivated nucleophiles. Its reliability and extensive documentation in the literature make it a trustworthy choice for complex, small-scale syntheses where maximizing yield is the primary objective.
The morpholine amide emerges as a highly compelling and practical alternative, particularly for process development and large-scale synthesis. Its significant cost advantage, the operational simplicity of using a stable liquid amine, and often easier purification make it an economically and logistically superior choice. While it may occasionally require optimization (e.g., a slight excess of a nucleophile) to drive reactions to completion, its overall profile presents a powerful case for its adoption in many standard synthetic protocols.
For researchers and drug development professionals, the morpholine amide of Boc-Valine should be considered a robust, first-line option for ketone synthesis, while the Weinreb amide should be reserved for the most challenging transformations where its exceptional reactivity justifies the additional cost and handling requirements.
References
-
Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648.
-
Wikipedia. (n.d.). Weinreb ketone synthesis.
-
Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6).
-
R Discovery. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
-
Molecules. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 830.
-
Royal Society of Chemistry. (n.d.). The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. New Journal of Chemistry.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
ACS Publications. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2895–2898.
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
-
Royal Society of Chemistry. (n.d.). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications.
-
Supporting Information. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides.
-
Organic-chemistry.org. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. Journal of Organic Chemistry, 66, 2534-2537.
-
MDPI. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 830.
-
YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.
-
ResearchGate. (2025). (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
-
PMC. (n.d.). Amide Activation in Ground and Excited States.
-
Canadian Journal of Chemistry. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. 65(3), 613-618.
-
Organic-chemistry.org. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11, 4474-4477.
-
ACS Publications. (2010). Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. The Journal of Organic Chemistry, 75(4), 1300–1303.
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
-
Organic Syntheses. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. 90, 181.
-
Fluorochem. (n.d.). Peptide Coupling Reagents.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Mechanism of Action of Boc-L-Valine.
-
eScholarship.org. (2015). UC Santa Barbara Electronic Theses and Dissertations.
-
PMC. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine.
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Thieme Chemistry. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
-
Sigma-Aldrich. (n.d.). α-Amino Weinreb Amides.
-
PMC. (n.d.). Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents.
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
-
Organic Syntheses. (n.d.). Boc-L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
-
AAPPTec. (n.d.). Planning a Peptide Synthesis.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation.
-
ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Advantages of Weinreb amides over acid chlorides for chiral ketone synthesis
Topic: Advantages of Weinreb Amides over Acid Chlorides for Chiral Ketone Synthesis Content Type: Publish Comparison Guide
A Comparative Technical Guide for Chiral Ketone Synthesis
Executive Summary
In the synthesis of complex pharmaceutical intermediates, particularly chiral ketones derived from amino acids or polyketides, the choice of acylating agent is binary: the highly reactive Acid Chloride or the chemoselective Weinreb Amide (
While acid chlorides offer rapid kinetics, they suffer from two critical failure modes in nucleophilic substitution: over-addition (yielding tertiary alcohols) and
Mechanistic Divergence: The Chelation Effect
The functional disparity between these two species is dictated by the stability of the tetrahedral intermediate formed upon nucleophilic attack.[2]
-
Acid Chloride Pathway: The intermediate is unstable. The chloride ion is an excellent leaving group, causing immediate collapse to the ketone during the reaction. The resulting ketone is more electrophilic than the starting material, inviting a second equivalent of nucleophile to attack, irreversibly forming a tertiary alcohol.
-
Weinreb Amide Pathway: The
-methoxy- -methyl moiety acts as a bidentate ligand. Upon nucleophilic attack (by RMgX or RLi), the metal ion (Mg or Li) is chelated between the carbonyl oxygen and the methoxy oxygen. This forms a stable 5-membered cyclic intermediate that resists collapse. The ketone is liberated only after acidic hydrolysis during workup, preventing over-addition.
Visualization: Reaction Coordinate & Intermediate Stability
Figure 1: Comparative reaction pathways. The Weinreb amide locks the reaction at the intermediate stage, whereas the acid chloride pathway allows uncontrolled progression to the alcohol.
Performance Analysis: Acid Chloride vs. Weinreb Amide[1][2][3][4][5][6]
A. Chemoselectivity (Prevention of Over-Addition)
The primary advantage of the Weinreb amide is the stoichiometric control it affords.
-
Acid Chlorides: Even with 1.0 equivalent of nucleophile at -78°C, local concentration gradients often lead to double-addition.
-
Weinreb Amides: Tolerate excess nucleophile (2-3 equivalents) without over-addition. This is crucial when the nucleophile is valuable or difficult to generate.
B. Stereochemical Integrity (The Chiral Advantage)
For chiral substrates (e.g., N-protected amino acids), preserving the
-
The Acid Chloride Risk: Acid chlorides are highly electron-withdrawing, significantly increasing the acidity of the
-proton ( ). Basic nucleophiles (Grignards) can act as bases, deprotonating the -position to form a ketene or enolate, leading to racemization. -
The Weinreb Solution: The amide bond is less electron-withdrawing. Furthermore, the stable metal-chelated intermediate locks the conformation, preventing enolization. Literature confirms that
-Boc and -Cbz amino acids can be converted to ketones with >99% ee retention using the Weinreb method [1, 2].
C. Comparative Data Summary
| Feature | Acid Chloride Route | Weinreb Amide Route |
| Major Product (w/ RMgX) | Tertiary Alcohol (often >50%) | Ketone (>90%) |
| Intermediate Stability | Transient (Collapses instantly) | High (Stable until quench) |
| High (High risk of racemization) | Low (Stereocenter preserved) | |
| Moisture Sensitivity | Extreme (Hydrolyzes in air) | Low (Stable solid, shelf-stable) |
| Purification | Difficult (Distillation required) | Easy (Standard Silica Chromatography) |
| Functional Group Tolerance | Low (Reacts with weak nucleophiles) | High (Tolerates epoxides, nitriles) |
Experimental Protocols
Protocol A: Synthesis of Weinreb Amide from Chiral Carboxylic Acid
Use this method to convert N-protected amino acids to Weinreb amides without racemization.
Reagents:
-
Chiral Carboxylic Acid (1.0 equiv)
- -Dimethylhydroxylamine HCl (1.1 equiv)
-
EDC
HCl (1.2 equiv) or DCC -
HOBt (1.2 equiv) - Crucial to suppress racemization during coupling
-
Triethylamine (NMM or DIPEA) (3.0 equiv)
-
DCM or DMF (Solvent)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid in DCM (0.1 M) under inert atmosphere (
). -
Activation: Add HOBt and EDC
HCl at 0°C. Stir for 15 minutes. -
Amine Addition: Add
-dimethylhydroxylamine hydrochloride followed by dropwise addition of the base (Et N). -
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or PMA).
-
Workup: Dilute with DCM, wash with 1N HCl (remove unreacted amine), sat. NaHCO
, and brine. Dry over MgSO . -
Purification: Concentrate. Most Weinreb amides crystallize or can be purified via short silica plug (typically 30-50% EtOAc/Hex).
Protocol B: Nucleophilic Addition to Generate Chiral Ketone
The self-validating step where the chelate ensures selectivity.
Reagents:
-
Weinreb Amide (1.0 equiv)
-
Grignard Reagent (RMgBr) or Organolithium (RLi) (1.5 – 2.0 equiv)
-
Anhydrous THF or Et
O
Step-by-Step:
-
Setup: Flame-dry glassware. Dissolve Weinreb amide in anhydrous THF (0.2 M) and cool to 0°C (for alkyl Grignards) or -78°C (for reactive Aryl-Li or Vinyl-Li).
-
Addition: Add the organometallic reagent dropwise over 20 minutes.
-
Checkpoint: The solution often turns yellow/orange, indicating chelate formation.
-
-
Incubation: Stir for 1–2 hours. TLC will show consumption of amide but not formation of ketone (since the ketone is trapped as the chelate).
-
Hydrolysis (Critical): Quench by pouring the reaction mixture into cold 1N HCl or sat. NH
Cl. Stir vigorously for 20 minutes to break the N-O-Metal chelate. -
Extraction: Extract with Et
O or EtOAc. -
Result: Concentration yields the clean ketone. Racemization is negligible (<1%).
Expert Troubleshooting & Insights
-
Issue: Low Yield with Sterically Hindered Nucleophiles.
-
Insight: If using bulky Grignards (e.g., t-Butyl), the chelation may be slow. Add LiCl (2.0 equiv) to the reaction. The lithium ion is smaller and forms a tighter chelate than magnesium, accelerating the formation of the tetrahedral intermediate (Knochel's modification).
-
-
Issue: Incomplete Hydrolysis.
-
Insight: Some chelates are exceptionally stable. If the ketone does not appear after NH
Cl quench, use 5% KHSO or a dilute citric acid wash to force the collapse of the intermediate without affecting acid-sensitive protecting groups (like Boc).
-
-
Issue: "Acid Chloride" Habits.
-
Warning: Never quench a Weinreb reaction with water alone. The pH must be lowered to protonate the amine leaving group and break the metal complex.
-
References
-
Nahm, S., & Weinreb, S. M. (1981).[4][5][6][7][8] N-Methoxy-N-methylamides as effective acylating agents.[1][2][9][5][6][8][10] Tetrahedron Letters, 22(39), 3815–3818.[5][6] Link[11][5][8]
-
Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids. Synthesis, 1983(8), 676–678. Link
-
Mentzel, M., & Hoffmann, H. M. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis.[1][2][3][9][10] Journal of Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524. Link
-
Sibi, M. P. (1993).[7] Chemistry of N-methoxy-N-methylamides. Applications in synthesis. Organic Preparations and Procedures International, 25(1), 15–40. Link
Sources
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: IR Spectroscopy of Boc-Val-N(OMe)Me
The following guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of Boc-Val-N(OMe)Me (N-(tert-Butoxycarbonyl)-L-valine-N-methoxy-N-methylamide). It is designed to assist researchers in structural validation and reaction monitoring, specifically distinguishing this Weinreb amide from its precursors and potential byproducts.
Executive Summary
Boc-Val-N(OMe)Me is a critical intermediate in peptide synthesis and medicinal chemistry, utilized primarily to generate ketones or aldehydes without over-addition of nucleophiles. Its spectral signature is defined by a unique "dual-carbonyl" fingerprint in the mid-infrared region.
-
Primary Identifier: Resolution of the Urethane (Boc) Carbonyl (~1710 cm⁻¹) from the Weinreb Amide Carbonyl (~1660 cm⁻¹).
-
Diagnostic Utility: The absence of the high-frequency ester band (~1740 cm⁻¹) and the broad carboxylic acid O-H stretch confirms the successful formation of the Weinreb amide from its methyl ester or free acid precursors.
Spectral Fingerprint: The Carbonyl Region
The most critical aspect of characterizing Boc-Val-N(OMe)Me is the differentiation of its two distinct carbonyl environments. Unlike simple amides, this molecule possesses both a carbamate (Boc) and a hydroxamate-like amide (Weinreb).
Detailed Band Assignment
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Character |
| Boc Urethane | C=O[1][2] Stretch | 1705 – 1715 | Strong | Sharp. Position is sensitive to H-bonding. |
| Weinreb Amide | C=O Stretch | 1655 – 1665 | Strong | Distinctive Amide I band. Lower frequency than esters due to resonance. |
| Amide II | N-H Bending | 1500 – 1530 | Medium | Characteristic of the secondary amine in the Boc group. |
| N-H | Stretching | 3300 – 3450 | Medium | Sharp if free (solution); Broad if H-bonded (solid). |
| C-H (Alkyl) | Stretching | 2930 – 2980 | Medium | Valine isopropyl and N-Me/O-Me groups. |
| C-O | Stretching | 1160 – 1250 | Strong | Broad bands from the Boc ether and Weinreb N-O linkage. |
The "Dual-Carbonyl" Signature
In a high-resolution FTIR spectrum (particularly in solution, e.g., CHCl₃), you will observe two resolvable peaks in the carbonyl region.
-
The High-Frequency Peak (1710 cm⁻¹): Corresponds to the Boc group . The electron-withdrawing nature of the alkoxy oxygen in the carbamate keeps this frequency high.
-
The Low-Frequency Peak (1660 cm⁻¹): Corresponds to the Weinreb amide . Despite the electron-withdrawing methoxy group on the nitrogen, the resonance donation from the nitrogen atom dominates, lowering the double-bond character of the carbonyl compared to an ester.
Technical Insight: In solid-state (ATR) measurements, these two bands may broaden and partially merge into a complex envelope centered around 1680–1700 cm⁻¹. Solution-phase IR is recommended for clear peak separation.
Comparative Performance: Weinreb Amide vs. Alternatives
To validate the synthesis of Boc-Val-N(OMe)Me, one must compare its spectrum against its common precursors (Ester and Acid) and the Standard Amide alternative.
Comparative Data Table
| Feature | Boc-Val-N(OMe)Me (Product) | Boc-Val-OMe (Precursor Ester) | Boc-Val-OH (Precursor Acid) | Boc-Val-NHMe (Standard Amide) |
| Primary C=O | ~1660 cm⁻¹ (Weinreb) | ~1740 cm⁻¹ (Ester) | ~1710 cm⁻¹ (Acid Dimer) | ~1650 cm⁻¹ (Amide I) |
| Secondary C=O | ~1710 cm⁻¹ (Boc) | ~1710 cm⁻¹ (Boc) | ~1690 cm⁻¹ (Boc/Acid overlap) | ~1690 cm⁻¹ (Boc) |
| O-H Region | Absent | Absent | 2500–3300 cm⁻¹ (Very Broad) | Absent |
| Diagnostic Note | Look for downward shift of the main C=O band. | High frequency Ester C=O is distinct.[2][3][4] | Broad O-H "beard" is unmistakable.[1][5] | Amide II band (~1550) is very strong. |
Mechanistic Implications for Detection
-
Vs. Ester: The shift from ~1740 cm⁻¹ (Ester) to ~1660 cm⁻¹ (Weinreb) is a massive ~80 cm⁻¹ red shift. This provides an unambiguous "stop/go" signal for reaction completion.
-
Vs. Acid: The disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) is the primary indicator of successful coupling.
Visualization of Spectral Logic
The following diagram illustrates the structural origins of the IR bands and the logical flow for identifying the product.
Caption: Structural decomposition of Boc-Val-N(OMe)Me linking functional groups to specific IR frequency bands.
Experimental Protocol: High-Fidelity Acquisition
To obtain a spectrum capable of resolving the split carbonyls, follow this specific protocol.
Method A: Solution Phase (Recommended for Resolution)
-
Solvent Choice: Use anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃) . These solvents disrupt intermolecular hydrogen bonding that causes peak broadening in the solid state.
-
Concentration: Prepare a 10–20 mM solution. Too concentrated, and H-bonding re-emerges; too dilute, and the signal-to-noise ratio drops.
-
Cell: Use a CaF₂ or KBr liquid cell with a 0.1 mm path length.
-
Background: Subtracted pure solvent spectrum is critical to remove the solvent cut-off regions.
Method B: ATR (Attenuated Total Reflectance)
-
Sample Prep: Ensure the sample is fully dried. Residual solvents (EtOAc, Hexanes) have carbonyls or C-H stretches that interfere.
-
Application: Apply the viscous oil/solid directly to the Diamond or ZnSe crystal.
-
Pressure: Apply maximum pressure to ensure good contact, as the evanescent wave penetration is shallow.
-
Note: Expect the carbonyls to appear as a single broad band with a shoulder or a split peak at ~1690 cm⁻¹.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard reference for Amide I/II and Carbamate frequencies).
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
- Bal, B. S., et al. (1981). Synthesis of Weinreb Amides. Synthetic Communications, 11, 947.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. 5th Edition. Cengage Learning.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. N-Methoxy-N-methylacetamide(78191-00-1) IR Spectrum [m.chemicalbook.com]
- 4. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Comprehensive Guide: Chiral HPLC Methods for Enantiomeric Excess Determination of Boc-Val-Weinreb Amide
Executive Summary & Scientific Context
The determination of enantiomeric excess (ee) for Boc-Val-Weinreb amide (tert-butyl (S)-(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate) is a critical quality attribute in the synthesis of chiral ketones and pharmaceutical intermediates.
While the Weinreb amide functionality prevents over-addition of nucleophiles, the coupling reaction used to generate it (typically involving activation of Boc-Val-OH) carries a risk of racemization via oxazolone formation or direct enolization, particularly when strong bases or high temperatures are employed.
This guide moves beyond generic templates to provide a specific, mechanism-based approach to separating the enantiomers of this molecule. We compare the two dominant polysaccharide-based stationary phases and provide a self-validating protocol for routine analysis.
The Target Molecule
-
Compound: Boc-Val-N(OMe)Me
-
Chromophores: Weak (Carbonyls only). Detection requires low UV (205–215 nm).
-
Chiral Center: Position
to the amide; steric bulk provided by the Isopropyl (Valine) and tert-Butyl (Boc) groups.
Comparative Analysis of Chiral Stationary Phases (CSPs)
For Boc-protected amino acid derivatives, the industry standard relies on Polysaccharide-based CSPs (Amylose and Cellulose derivatives). Below is a technical comparison of the two primary candidates for this specific separation.
Primary Recommendation: Amylose Tris(3,5-dimethylphenylcarbamate)
-
Commercial Columns: Chiralpak AD-H, Lux Amylose-1[1]
-
Mechanism: The helical structure of the amylose polymer creates distinct "clefts" that accommodate the bulky Boc and Weinreb groups. The N-H and C=O groups of the analyte hydrogen bond with the carbamate linkage of the CSP.
-
Suitability for Boc-Val-Weinreb: High . The isopropyl side chain of Valine often fits better into the amylose cavity than the cellulose linear grooves, leading to higher selectivity (
).
Alternative: Cellulose Tris(3,5-dimethylphenylcarbamate)[1]
-
Commercial Columns: Chiralcel OD-H, Lux Cellulose-1[1]
-
Mechanism: Linear rigid rod structure. Relies heavily on steric fit and
- interactions. -
Suitability for Boc-Val-Weinreb: Moderate to High . Often provides baseline separation but may require lower flow rates or weaker solvents (Hexane/EtOH instead of IPA) to maximize resolution (
).
Performance Comparison Table
| Feature | Method A: Amylose-Based (AD-H) | Method B: Cellulose-Based (OD-H) |
| Selectivity ( | Typically 1.2 – 1.5 | Typically 1.1 – 1.3 |
| Resolution ( | High (> 3.0) | Moderate (1.5 – 2.5) |
| Mobile Phase | Hexane / IPA (90:10) | Hexane / IPA (95:5) or Hexane / EtOH |
| Analysis Time | Fast (< 10 min) | Medium (10–20 min) |
| Robustness | Excellent for bulky amides | Good, but sensitive to modifier changes |
| Recommendation | First Choice | Backup Choice |
Detailed Experimental Protocol
This protocol is designed to be self-validating , meaning the system suitability steps ensure the data is reliable before the sample is even quantified.
A. Equipment & Reagents[2][3][4][5][6][7][8][9]
-
HPLC System: Quaternary or Binary pump, UV Detector (DAD/VWD).
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm) or equivalent.[1]
-
Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).
-
Detection: UV at 210 nm (Critical: 254 nm is often insufficient for this molecule).
B. Mobile Phase Preparation[3][10]
-
Composition: n-Hexane / 2-Propanol (90 : 10 v/v).
-
Preparation: Premix solvents to prevent on-line mixing fluctuations (baseline noise). Degas by sonication for 10 mins.
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C (Isocratic).
C. Sample Preparation[1][3][7][11]
-
Blank: Mobile phase only.
-
Racemic Standard (System Suitability): Mix equal amounts of (S)-Boc-Val-Weinreb amide and (R)-isomer (if available) or induce partial racemization of the (S)-isomer by treating a small aliquot with dilute base (TEA) and heating briefly, then neutralizing. Dilute to 1.0 mg/mL in mobile phase.
-
Test Sample: Dissolve the synthesized product to 1.0 mg/mL in mobile phase.
D. Execution Workflow
-
Equilibration: Flush column for 30 mins until baseline is flat at 210 nm.
-
Injection: Inject 10 µL of the Racemic Standard .
-
Injection: Inject 10 µL of the Blank . Ensure no ghost peaks elute at the retention times of the enantiomers.
-
Injection: Inject 10 µL of the Test Sample .
E. Calculation
[2][5][6]Visualizations
Diagram 1: Method Development Logic Tree
This decision tree guides the scientist through column selection and troubleshooting based on the specific behavior of the Boc-Val-Weinreb amide.
Caption: Decision tree for optimizing the chiral separation of Boc-Val-Weinreb amide.
Diagram 2: Synthesis & Racemization Pathway
Understanding where the impurity comes from is as important as measuring it. This diagram highlights the critical oxazolone intermediate.
Caption: Mechanism of racemization via oxazolone formation during Weinreb amide synthesis.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / AD. Retrieved from [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
- Beutner, G. L., et al. (2009). Recent Developments in the Synthesis of Weinreb Amides. Chemical Reviews.
-
Phenomenex. Chiral HPLC Applications Guide: Amino Acid Derivatives. Retrieved from [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uma.es [uma.es]
Safety Operating Guide
Personal protective equipment for handling (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide
[1]
Executive Summary & Chemical Context
Compound: (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide Common Name: Boc-L-Valine Weinreb Amide CAS: 133565-43-2 (Analogous derivatives often referenced)[1]
This guide addresses the handling of Boc-L-Valine Weinreb Amide , a critical intermediate used to synthesize chiral ketones and aldehydes.[1] Unlike simple amino acids, the N-methoxy-N-methyl (Weinreb) functionality increases lipophilicity, potentially enhancing skin absorption.[1] Furthermore, as a pharmaceutical intermediate, it must be treated as a Novel Chemical with uncharacterized chronic toxicity.[1]
Operational Stance: While not classified as an explosive or pyrophoric (unlike metal amides), this organic amide functions as a bioactive building block.[1] Standard "Irritant" protocols are insufficient; Barrier Protection and Inhalation Control are the primary safety drivers.[1]
Hazard Identification & Risk Profile
The "Why" behind the protocol.
| Hazard Category | Risk Level | Mechanism of Action |
| Acute Toxicity | Unknown/Moderate | As a "Not Fully Tested" chemical, assume potential for bioactivity. Weinreb amides are designed to be reactive electrophiles in subsequent steps. |
| Skin/Eye Irritation | High | Organic amides and Boc-protected amines are established mucosal irritants.[1] Dust or concentrated oil can cause contact dermatitis.[1] |
| Respiratory | Moderate | Fine powder generation during weighing poses a sensitization risk.[1] |
| Reactivity | Low | Stable under ambient conditions.[1][2] Incompatible with: Strong acids (removes Boc group, releasing isobutylene gas) and strong hydrides (LiAlH4 reduces the amide).[1] |
Personal Protective Equipment (PPE) Matrix
The "What" – Validated for Research & Scale-up Environments.
Do not rely on generic "safety gear."[1] Use this specific matrix based on the physical state of the compound.
Tier 1: Solid Handling (Weighing & Transfer)
Objective: Prevent inhalation of particulates and direct contact.[1]
| Component | Specification | Rationale |
| Gloves | Nitrile (Double Layer) Outer: 5 mil (0.12mm)Inner: 4 mil (0.10mm) | Provides visual breach detection.[1] Nitrile has excellent resistance to solid organic amides.[1] |
| Respiratory | Engineering Control First Use Chemical Fume Hood.[1][3] | If hood is unavailable (rare), use N95/P95 particulate respirator.[1] |
| Eye Protection | Safety Glasses with Side Shields | Standard impact protection.[1] |
| Body | Lab Coat (High-Neck) | 100% Cotton or Nomex blend.[1] Avoid synthetic blends that melt if flash solvents are used later.[1] |
Tier 2: Solution Phase (Synthesis & Extraction)
Objective: Prevent permeation by carrier solvents (DCM, DMF, THF).
| Component | Specification | Rationale |
| Gloves | Laminate / Barrier (Silver Shield) OR High-Grade Nitrile (0.2mm+) | If dissolved in DCM (Dichloromethane), nitrile degrades in <5 mins.[1] Laminate gloves are mandatory for DCM handling.[1] |
| Eye Protection | Chemical Splash Goggles | Unvented or indirectly vented.[1][4] Prevents solvent splash entry.[1][3] |
| Respiratory | Fume Hood (Sash at 18") | Mandatory. Do not rely on respirators for solvent vapors unless using organic vapor cartridges (Black/Yellow band).[1] |
Operational Workflows (The "How")
A. Logic Flow: Risk Assessment
Before beginning, verify your setup against this logic flow.
Figure 1: Decision Logic for PPE Selection based on physical state.
B. Protocol: Weighing & Transfer[1]
-
Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic.[1] This prevents "fly-away" powder that bypasses the hood sash.[1]
-
The "Dirty Hand/Clean Hand" Rule:
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (Kimwipe) after weighing.[1] Dispose of the wipe as solid hazardous waste.[1]
C. Protocol: Reaction Setup (Acid Sensitivity)
Critical Insight: This compound contains a Boc group .[1]
-
Avoid Strong Acids: Contact with TFA or HCl will cleave the Boc group, releasing isobutylene gas.[1]
-
Quenching: If using hydrides (e.g., LiAlH4 to reduce the amide to aldehyde), quench slowly at -78°C. The Weinreb intermediate forms a stable chelate that resists over-reduction, but the quench is exothermic.
Emergency Response & Disposal
Accidental Release (Spill)[1]
-
Solid Spill: Do not sweep dry.[1] Cover with wet paper towels (water/methanol) to dampen, then scoop into a bag.[1] This prevents aerosolization.[1][3][6]
-
Solution Spill: Cover with vermiculite or spill pads.[1] If DCM is the solvent, evacuate the immediate area to allow vapors to clear via the HVAC system before cleanup.
Exposure First Aid[1][3][6]
-
Eye Contact: Flush for 15 minutes minimum.[1][3][5] The lipophilic nature of the amide requires thorough irrigation to remove.[1]
-
Skin Contact: Wash with soap and water immediately.[1][2][6] Do not use alcohol/solvents to clean skin, as this may drive the chemical deeper into the dermis.[1]
Waste Disposal[1][3][5][9]
-
Classification: Non-Halogenated Organic (unless in DCM/Chloroform).[1]
-
Labeling: Clearly mark as "Contains Organic Amide / Boc-Protected Amine."
References & Authority
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press, 2011.[1] [1]
-
Sigma-Aldrich. Safety Data Sheet: Boc-N-Me-Val-OH (Analogous Structure).[1] Accessed 2023.[1][10][11] Link
-
PubChem. Compound Summary: Weinreb Amide Derivatives.[1] National Library of Medicine.[1] Link
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1]Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. peptide.com [peptide.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Sciencemadness Discussion Board - Amide handling precautions? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. axalta.com [axalta.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
